3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQOFBOMIUELMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649964 | |
| Record name | 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000017-94-6 | |
| Record name | 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a key intermediate in the development of novel pharmaceuticals. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically used drugs.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention from the pharmaceutical industry due to its diverse biological activities. Derivatives of this scaffold have demonstrated efficacy as anxiolytics, sedatives, anti-ulcer agents, and more.[3][4] The specific target of this guide, this compound, serves as a versatile building block for the synthesis of more complex molecules, where the chloro and carboxylic acid functionalities allow for a variety of subsequent chemical transformations.
The synthetic strategy outlined herein is a robust and reproducible three-step process, commencing with the construction of the core imidazo[1,2-a]pyridine ring system, followed by regioselective chlorination at the 3-position, and culminating in the hydrolysis of an ester to the desired carboxylic acid. Each step has been optimized to ensure high yields and purity, with a focus on readily available starting materials and reagents.
Overall Synthetic Scheme
The synthesis of this compound can be efficiently achieved through the following three-stage process:
Caption: Overall synthetic pathway for this compound.
Stage 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
The foundational step in this synthesis is the construction of the imidazo[1,2-a]pyridine core. This is achieved through a classic cyclocondensation reaction between 2-aminopyridine and ethyl bromopyruvate.[5][6]
Mechanistic Insights
The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the electrophilic carbon of ethyl bromopyruvate, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic exocyclic amino group attacking the ketone carbonyl, followed by dehydration, leads to the aromatic imidazo[1,2-a]pyridine ring system. The choice of ethanol as a solvent is crucial as it facilitates the reaction and allows for convenient crystallization of the product upon cooling.
Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine (1.0 eq) and absolute ethanol.
-
Reagent Addition: While stirring, slowly add ethyl bromopyruvate (1.05 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product, ethyl imidazo[1,2-a]pyridine-2-carboxylate, will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to afford the pure product as a white to off-white solid.
| Parameter | Value |
| Starting Materials | 2-Aminopyridine, Ethyl bromopyruvate |
| Solvent | Absolute Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4-6 hours |
| Typical Yield | 80-90% |
Stage 2: Electrophilic Chlorination of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
The second stage involves the regioselective chlorination of the imidazo[1,2-a]pyridine ring at the 3-position. The electron-rich nature of the imidazole moiety makes the C-3 position particularly susceptible to electrophilic attack.[7][8] N-Chlorosuccinimide (NCS) is a mild and effective chlorinating agent for this transformation.[2]
Mechanistic Considerations
The mechanism of this reaction is a classic electrophilic aromatic substitution. The imidazo[1,2-a]pyridine ring acts as a nucleophile, attacking the electrophilic chlorine atom of NCS. This results in the formation of a resonance-stabilized cationic intermediate (a Wheland intermediate), with the positive charge delocalized over the imidazole and pyridine rings. Subsequent deprotonation at the C-3 position by a weak base (such as the succinimide anion) restores the aromaticity of the ring system, yielding the 3-chloro substituted product. The regioselectivity for the 3-position is governed by the higher electron density at this carbon compared to other positions on the ring.
Caption: Experimental workflow for the chlorination of Ethyl imidazo[1,2-a]pyridine-2-carboxylate.
Detailed Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in acetonitrile.
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.1 eq) portion-wise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate.
| Parameter | Value |
| Starting Material | Ethyl imidazo[1,2-a]pyridine-2-carboxylate |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Solvent | Acetonitrile |
| Reaction Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Stage 3: Hydrolysis of Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard hydrolysis reaction, typically carried out under basic conditions.
Mechanistic Rationale
The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion (from LiOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. A final acid-base reaction between the resulting carboxylic acid and the ethoxide (or another hydroxide ion) yields the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final product, this compound.
Detailed Experimental Protocol
-
Reaction Setup: Dissolve ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Reagent Addition: Add lithium hydroxide (LiOH, 2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: After the reaction is complete, remove the THF under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3-4 with 1M HCl. The precipitated product is collected by filtration, washed with water, and dried under vacuum to afford this compound as a solid.
| Parameter | Value |
| Starting Material | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate |
| Reagent | Lithium Hydroxide (LiOH) |
| Solvent | Tetrahydrofuran (THF) / Water |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Typical Yield | >90% |
Conclusion
The synthesis of this compound presented in this guide is a reliable and efficient method for obtaining this valuable pharmaceutical intermediate. The procedures are well-established and utilize common laboratory reagents and techniques. By understanding the underlying reaction mechanisms, researchers can further optimize these protocols to suit their specific needs and scale. The versatility of the final product opens up numerous possibilities for the development of novel imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 3. Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER CAS#: 38922-77-9 [amp.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
A Technical Guide to the Synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid: Core Starting Materials and Synthetic Strategy
Abstract
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold renowned for its wide-ranging applications in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3][4][5] This guide provides an in-depth, technically focused overview of a robust and efficient synthetic pathway to 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid, a key functionalized intermediate for drug discovery and development. We will dissect the strategic selection of starting materials, provide detailed, field-proven experimental protocols for each synthetic step, and explore the underlying reaction mechanisms that ensure a high-yielding and reproducible process. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this critical synthetic route.
Core Strategy and Retrosynthetic Analysis
The synthesis of this compound is most logically approached through a linear, three-step sequence starting from readily available commercial precursors. The strategy hinges on:
-
Construction of the Bicyclic Core: Formation of the imidazo[1,2-a]pyridine ring system.
-
Regioselective Functionalization: Introduction of a chlorine atom at the electron-rich C3 position.
-
Deprotection: Hydrolysis of a carboxylic ester to yield the final acid.
This forward-thinking approach is validated by a retrosynthetic analysis, which logically deconstructs the target molecule into its fundamental building blocks.
Figure 1: Retrosynthetic analysis of the target molecule.
Selection and Rationale of Starting Materials
The success of this synthesis is predicated on the judicious choice of two primary starting materials that efficiently assemble the core scaffold.
Component A: The Pyridine Backbone (2-Aminopyridine)
2-Aminopyridine is the foundational building block, providing the six-membered pyridine ring. Its selection is based on its inherent nucleophilic character. The molecule possesses two nucleophilic nitrogen atoms: the endocyclic pyridine nitrogen and the exocyclic amino nitrogen. This "binucleophilic" nature is the cornerstone of the classical cyclocondensation reaction used to form the fused imidazole ring.[6] The endocyclic nitrogen is typically more nucleophilic and initiates the reaction by displacing a halide, setting the stage for subsequent intramolecular cyclization.
Component B: The C2-Carboxylate Synthon (Ethyl Bromopyruvate)
To construct the five-membered imidazole ring and concurrently install the required C2-carboxylic acid functionality, an α-halocarbonyl compound is necessary.[7] Ethyl bromopyruvate is the ideal choice for several reasons:
-
Reactivity: The bromine atom is an excellent leaving group, readily displaced by the nucleophilic pyridine nitrogen.
-
Carbonyl Electrophilicity: The ketone carbonyl is sufficiently electrophilic to react with the exocyclic amino group in the subsequent intramolecular cyclization step.
-
Protected Carboxylate: The ethyl ester serves as a robust protecting group for the carboxylic acid. This prevents unwanted side reactions during the chlorination step and can be cleanly removed in the final step of the sequence.[6][8]
Step-by-Step Synthesis Protocols and Mechanistic Insights
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate (Cyclocondensation)
This foundational step involves the reaction of 2-aminopyridine with ethyl bromopyruvate to form the bicyclic core. The reaction proceeds smoothly and is often performed in a single pot.[6][8][9]
Experimental Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or anhydrous tetrahydrofuran (THF), add ethyl bromopyruvate (1.0-1.1 eq) dropwise at room temperature.[6][8]
-
Stir the resulting mixture at room temperature before heating to reflux for a period of 4 to 40 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any generated HBr.[8]
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the pure ethyl imidazo[1,2-a]pyridine-2-carboxylate.
| Parameter | Condition | Reference |
| Solvent | Ethanol, Dioxane, THF | [6][8] |
| Temperature | Reflux | [6][8] |
| Time | 4 - 40 hours | [8] |
| Typical Yield | 70 - 90% |
Mechanistic Pathway: The reaction proceeds via a well-established mechanism. The more nucleophilic endocyclic nitrogen of 2-aminopyridine first attacks the α-carbon of ethyl bromopyruvate, displacing the bromide ion to form an N-alkylated pyridinium salt intermediate. This is followed by an intramolecular condensation where the exocyclic amino group attacks the electrophilic ketone carbonyl, forming a hemiaminal-like intermediate. Subsequent dehydration and aromatization lead to the stable imidazo[1,2-a]pyridine product.[10]
Figure 2: Reaction mechanism for the formation of the imidazo[1,2-a]pyridine core.
Step 2: Electrophilic Chlorination at the C3-Position
The imidazo[1,2-a]pyridine ring system is electron-rich, particularly at the C3 position of the imidazole moiety, making it susceptible to electrophilic substitution. N-Chlorosuccinimide (NCS) is a common and effective reagent for this transformation, though other reagents like chloramine-T have also been successfully employed.[11][12][13][14]
Experimental Protocol:
-
Dissolve ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a suitable solvent like acetic acid or acetonitrile.[13]
-
Add N-chlorosuccinimide (NCS) (1.1-1.2 eq) portion-wise to the solution while stirring.
-
Heat the reaction mixture to 50-60 °C and maintain for several hours, monitoring by TLC until the starting material is consumed.[13]
-
After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography.
| Parameter | Condition | Reference |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | [13][14] |
| Solvent | Acetic Acid (AcOH), Acetonitrile (MeCN) | [13] |
| Temperature | 55 °C | [13] |
| Typical Yield | Moderate to Good |
Step 3: Saponification to this compound
The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction, typically achieved under basic conditions.[15]
Experimental Protocol:
-
Dissolve the ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or potassium carbonate (K2CO3) (2.0-3.0 eq).[15]
-
Heat the mixture to reflux or, for microwave-assisted synthesis, to a higher temperature (e.g., 180 °C) for a shorter duration (10-20 minutes).[15]
-
Monitor the reaction by TLC. Upon completion, cool the mixture and remove the organic solvent (ethanol) via rotary evaporation.
-
Dilute the remaining aqueous solution with water and carefully acidify to a pH of ~4 using a dilute acid like 1N HCl.
-
The carboxylic acid product will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with cold water to remove residual salts, and dry under vacuum to yield the final product.
| Parameter | Condition | Reference |
| Base | LiOH, K2CO3 | [15] |
| Solvent | Ethanol/Water mixture | [15] |
| Temperature | Reflux or Microwave (180 °C) | [15] |
| Typical Yield | > 90% |
Conclusion
The synthesis of this compound is a highly efficient and reliable process that proceeds in three distinct stages from inexpensive, commercially available starting materials. By leveraging a classical cyclocondensation reaction, followed by regioselective electrophilic chlorination and a standard ester hydrolysis, this key intermediate can be produced in high overall yield. The protocols and mechanistic insights provided in this guide offer a self-validating framework for researchers to confidently produce this valuable building block for application in medicinal chemistry and the broader field of organic synthesis.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Ethyl 5-methyl-imidazo[1,2-a]pyridine-2-carboxyl-ate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid in Organic Solvents
Introduction
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is a common scaffold in a variety of biologically active molecules. The solubility of this compound in organic solvents is a critical physicochemical parameter that profoundly influences its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility can impede formulation, bioavailability, and the overall efficacy of a drug candidate, leading to failures in later stages of development.[1]
This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of this compound in organic solvents. It is intended for researchers, scientists, and drug development professionals seeking to understand and experimentally assess this crucial property. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both kinetic and thermodynamic solubility determination, and discuss the analytical techniques required for accurate quantification.
Physicochemical Profile of this compound
A thorough understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior. While extensive experimental data for this specific molecule is not widely published, a summary of available and predicted properties is presented in Table 1. It is important to note that predicted values should be confirmed experimentally.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClN₂O₂ | N/A |
| Molecular Weight | 196.59 g/mol | [2] |
| Predicted pKa | -0.94 ± 0.41 | [3] |
| Physical Form | Solid | N/A |
Note: The pKa value is predicted and should be experimentally verified. The acidic nature of the carboxylic acid group and the basicity of the imidazopyridine ring system will significantly influence solubility in protic and pH-dependent systems.
Theoretical Framework of Solubility
The solubility of a solid compound in a liquid solvent is governed by the equilibrium between the solid state and the solution. This equilibrium is influenced by several factors, including the physicochemical properties of both the solute and the solvent, temperature, and pressure.[4] The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve in solvents with similar polarity.
For a crystalline solid, the dissolution process involves two main energy considerations:
-
Crystal Lattice Energy: The energy required to overcome the intermolecular forces holding the molecules together in the crystal lattice.
-
Solvation Energy: The energy released when the solute molecules interact with the solvent molecules.
A compound will have a higher solubility in a particular solvent when the solvation energy is sufficient to overcome the crystal lattice energy.
Kinetic vs. Thermodynamic Solubility
In the context of drug discovery and development, two primary types of solubility are measured: kinetic and thermodynamic solubility.[1]
-
Kinetic Solubility is a measure of how quickly a compound dissolves, often from a high-concentration stock solution (typically in dimethyl sulfoxide, DMSO), into an aqueous or organic medium. It is a high-throughput screening method used in the early stages of drug discovery to quickly assess a large number of compounds.[5][6] Kinetic solubility values can sometimes be higher than thermodynamic solubility due to the formation of supersaturated solutions.[4]
-
Thermodynamic Solubility represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[4][7] This measurement is more time-consuming but provides a more accurate and relevant value for formulation and biopharmaceutical studies.
Experimental Determination of Solubility
The following sections provide detailed protocols for determining both the kinetic and thermodynamic solubility of this compound in a range of organic solvents.
Recommended Organic Solvents for Screening
A diverse set of organic solvents should be used to establish a comprehensive solubility profile. The choice of solvents should cover a range of polarities and functionalities.
-
Protic Solvents: Methanol, Ethanol, Isopropanol
-
Aprotic Polar Solvents: Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone
-
Aprotic Nonpolar Solvents: Dichloromethane, Tetrahydrofuran (THF)
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.[4] It involves equilibrating an excess of the solid compound with the solvent of interest.
Materials:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid should be clearly visible.
-
Add a known volume of each organic solvent to the respective vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking samples at different time points (e.g., 12, 24, 48, and 72 hours) and analyzing the concentration until it plateaus.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a pipette.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
Immediately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for such compounds.[8][9]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in each solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Protocol 2: Kinetic Solubility Determination (High-Throughput Nephelometric Assay)
This protocol is suitable for rapid screening of solubility and requires smaller amounts of the compound.[5][10]
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Selected organic solvents
-
96-well microplates
-
Automated liquid handler (optional, for high throughput)
-
Plate reader with nephelometry capabilities
-
Plate shaker
Procedure:
-
Preparation of Compound Plate:
-
Using a liquid handler or manual pipetting, dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of this compound into the wells of a 96-well plate.
-
-
Addition of Organic Solvent:
-
Add the desired volume of the organic solvent to each well to achieve the target compound concentration (e.g., 198 µL for a final concentration of 100 µM).
-
-
Incubation and Precipitation Detection:
-
Immediately place the plate on a plate shaker and mix for a defined period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the light scattering of each well using a nephelometer at regular intervals or at the end of the incubation period. An increase in light scattering indicates the formation of a precipitate.
-
-
Data Analysis:
-
The kinetic solubility is often reported as the concentration at which precipitation is first observed. Alternatively, a solubility curve can be generated by plotting the light scattering signal against the compound concentration.
-
Caption: Workflow for Kinetic Solubility Determination.
Data Presentation and Interpretation
The solubility data for this compound should be summarized in a clear and concise table for easy comparison across different solvents.
Table 2: Thermodynamic Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Methanol | 5.1 | Experimental Data | Experimental Data | Experimental Data |
| Ethanol | 4.3 | Experimental Data | Experimental Data | Experimental Data |
| Isopropanol | 3.9 | Experimental Data | Experimental Data | Experimental Data |
| Acetonitrile | 5.8 | Experimental Data | Experimental Data | Experimental Data |
| Acetone | 5.1 | Experimental Data | Experimental Data | Experimental Data |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Experimental Data | Experimental Data | Experimental Data |
| Dichloromethane | 3.1 | Experimental Data | Experimental Data | Experimental Data |
| Tetrahydrofuran (THF) | 4.0 | Experimental Data | Experimental Data | Experimental Data |
Note: This table is a template. The "Experimental Data" fields should be populated with the results obtained from the protocols described above.
Conclusion
The solubility of this compound in organic solvents is a fundamental property that dictates its suitability for further development as a drug candidate. This guide has provided a detailed framework for the experimental determination of both thermodynamic and kinetic solubility. By systematically applying the described protocols, researchers can generate a comprehensive solubility profile of this and other similar compounds, enabling informed decisions in the drug discovery and development process. Accurate and reliable solubility data are indispensable for optimizing formulations, predicting in vivo behavior, and ultimately, advancing promising compounds towards clinical applications.
References
- 1. enamine.net [enamine.net]
- 2. 1503889-91-5 | 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid - Moldb [moldb.com]
- 3. 3-Chloro-imidazo[1,2-a]pyridine-7-carboxylic acid | 1503889-91-5 [amp.chemicalbook.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. pharmatutor.org [pharmatutor.org]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
molecular structure of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
An In-Depth Technical Guide to the Molecular Structure of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Authored by: A Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the nuanced molecular architecture of this compound, a pivotal heterocyclic building block. Our focus extends beyond mere description to an analytical exploration of its synthesis, structural characteristics, and spectroscopic profile, providing the foundational knowledge necessary for its strategic application in complex molecular design and pharmaceutical development.
Strategic Importance in Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents.[1] Its rigid, bicyclic nature provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal platform for designing molecules that interact with specific biological targets. This compound emerges as a particularly valuable intermediate within this class. The strategic placement of the chloro and carboxylic acid groups at the 2- and 3-positions of the imidazole ring offers orthogonal chemical handles for selective modification, facilitating the construction of diverse compound libraries for drug discovery programs.[2] Notably, this scaffold is instrumental in developing anxiolytic and sedative agents that modulate benzodiazepine receptors in the central nervous system.[2]
Molecular Architecture and Physicochemical Properties
The defining features of this molecule are the fused imidazo[1,2-a]pyridine core, a chlorine atom at the C3 position, and a carboxylic acid at the C2 position. This specific arrangement dictates its electronic properties, reactivity, and potential for intermolecular interactions.
| Property | Value | Source |
| CAS Number | 1000017-94-6 | [2][3] |
| Molecular Formula | C₈H₅ClN₂O₂ | [2][3] |
| Molecular Weight | 196.59 g/mol | [2] |
| InChIKey | JBQOFBOMIUELMB-UHFFFAOYSA-N | [3] |
The chlorine atom, an electron-withdrawing group, modulates the electron density of the heterocyclic system, influencing its reactivity in subsequent chemical transformations. The carboxylic acid group is a key functional handle for forming amides, esters, and other derivatives, and it is also a critical hydrogen bond donor and acceptor, which is pivotal for molecular recognition at a receptor binding site.
Synthesis and Chemical Reactivity
The synthesis of the imidazo[1,2-a]pyridine core is a well-established process in heterocyclic chemistry, typically involving the condensation of a 2-aminopyridine derivative with an α-haloketone or a related species.[4] For this compound, a plausible and efficient synthetic pathway involves the cyclocondensation of a suitable 2-aminopyridine with a chlorinated pyruvate derivative.
Proposed Synthetic Workflow
References
Unlocking the Therapeutic Potential of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with a broad spectrum of biological activities. This technical guide focuses on a specific, promising derivative, 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, and delves into its potential therapeutic targets. By synthesizing existing literature on the broader imidazo[1,2-a]pyridine class and leveraging specific, albeit limited, data on the title compound, we present a forward-looking analysis for researchers in drug discovery. This guide will explore the molecular rationale behind its potential applications in neuroscience, oncology, and inflammatory diseases, and provide detailed experimental frameworks for target validation.
Introduction: The Promise of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine moiety is a privileged heterocyclic system in drug discovery, renowned for its versatile biological profile.[1][2] Compounds bearing this scaffold have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anxiolytic properties.[3][4][5] The structural rigidity and synthetic tractability of this bicyclic system make it an ideal platform for the development of novel therapeutics. This compound, with its specific substitution pattern, presents a unique electronic and steric profile that warrants a detailed investigation into its potential therapeutic applications.
Primary Hypothesized Target: GABA-A Receptor Modulation
The most compelling evidence for a direct therapeutic target of this compound and its derivatives points towards the Gamma-Aminobutyric Acid type A (GABA-A) receptors . This assertion is based on the documented use of this specific molecule as a key intermediate in the synthesis of anxiolytic and sedative agents that are known to interact with benzodiazepine receptors on the central nervous system.[6]
The GABA-A Receptor Complex: A Hub for Anxiolytic Action
GABA-A receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the brain.[7] These pentameric protein complexes possess multiple binding sites, including the benzodiazepine (BZD) binding site, which allosterically modulate the receptor's response to GABA.[8] Ligands that bind to the BZD site can exhibit a spectrum of activities, from full agonism (sedative/hypnotic effects) to partial agonism (anxiolytic effects with reduced sedation) and antagonism.[9]
Imidazo[1,2-a]pyridines as a Class of GABA-A Receptor Ligands
A substantial body of literature confirms that the imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for GABA-A receptor ligands.[10][11][12] Several marketed drugs, such as Zolpidem and Alpidem, are based on this core structure and exert their therapeutic effects through interaction with the BZD binding site.[5] Studies have shown that imidazo[1,2-a]pyrimidines, a closely related class, can act as functionally selective ligands for different GABA-A receptor subtypes, offering the potential for targeted therapies with improved side-effect profiles.[10][13]
Proposed Mechanism of Action and Rationale for Targeting
It is hypothesized that this compound, or its close derivatives, can bind to the benzodiazepine site on GABA-A receptors, enhancing the influx of chloride ions in response to GABA. This hyperpolarization of the neuronal membrane leads to a reduction in neuronal excitability, resulting in anxiolytic and sedative effects. The specific substitutions at the 2 and 3 positions of the imidazo[1,2-a]pyridine ring are critical for determining the affinity and efficacy at the receptor. The carboxylic acid at the 2-position and the chlorine atom at the 3-position of the title compound likely play a key role in its interaction with the amino acid residues within the BZD binding pocket.
Figure 1: Proposed mechanism of GABA-A receptor modulation.
Experimental Protocol: Validating GABA-A Receptor Binding and Function
Objective: To determine the binding affinity and functional activity of this compound at the benzodiazepine site of GABA-A receptors.
Methodology:
-
Radioligand Binding Assay:
-
Principle: Competitive binding assay using a radiolabeled ligand (e.g., [³H]flunitrazepam) that specifically binds to the BZD site.
-
Procedure:
-
Prepare synaptic membrane fractions from rat or human brain tissue.
-
Incubate the membranes with a fixed concentration of [³H]flunitrazepam and varying concentrations of the test compound.
-
After incubation, separate bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant).
-
-
-
Electrophysiology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Principle: Directly measures the effect of the compound on GABA-induced chloride currents in oocytes expressing specific GABA-A receptor subtypes.
-
Procedure:
-
Inject cRNAs encoding for specific GABA-A receptor subunits (e.g., α1β2γ2) into Xenopus laevis oocytes.
-
After 2-3 days of expression, place the oocyte in a recording chamber and impale with two microelectrodes.
-
Apply a submaximal concentration of GABA to elicit a chloride current.
-
Co-apply GABA with varying concentrations of the test compound and measure the potentiation or inhibition of the GABA-induced current.
-
Determine the EC₅₀ (effective concentration for 50% of maximal response) and the maximal potentiation.
-
-
Secondary Potential Targets in Oncology and Inflammation
The broader imidazo[1,2-a]pyridine class has demonstrated significant potential in oncology and inflammatory diseases, suggesting that this compound may also modulate these pathways.
Inhibition of the PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[14][15] Several studies have shown that imidazo[1,2-a]pyridine derivatives can effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[14][16]
Proposed Mechanism: It is hypothesized that this compound could act as a PI3K inhibitor, potentially by competing with ATP at the kinase domain. This would lead to a downstream reduction in the phosphorylation of AKT and mTOR, ultimately resulting in anticancer effects.
Figure 2: Potential inhibition of the PI3K/AKT/mTOR pathway.
Modulation of STAT3/NF-κB Signaling and COX-2 Inhibition
Chronic inflammation is a key driver of many diseases, including cancer. The STAT3 and NF-κB signaling pathways are central regulators of inflammation.[6] Imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory effects by modulating these pathways and inhibiting the expression of downstream targets like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][6] Some derivatives have also been identified as direct inhibitors of COX-2.[2][17][18]
Proposed Mechanism: this compound may suppress the phosphorylation of STAT3 and inhibit the nuclear translocation of NF-κB. This would lead to a reduction in the transcription of pro-inflammatory genes, including COX-2. Alternatively, the compound could directly bind to and inhibit the enzymatic activity of COX-2.
Experimental Protocol: Investigating Anticancer and Anti-inflammatory Activity
Objective: To assess the in vitro anticancer and anti-inflammatory potential of this compound.
Methodology:
-
Cell Viability Assay (MTT Assay):
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cancer cell lines (e.g., breast, lung, colon) in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound for 24-72 hours.
-
Add MTT reagent and incubate to allow the formation of formazan crystals.
-
Solubilize the crystals and measure the absorbance at 570 nm.
-
Calculate the IC₅₀ value.
-
-
-
Western Blot Analysis for Pathway Modulation:
-
Principle: Detects changes in the phosphorylation status and expression levels of key proteins in a signaling pathway.
-
Procedure:
-
Treat cancer or inflammatory cell models with the test compound.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with primary antibodies against total and phosphorylated forms of PI3K, AKT, mTOR, STAT3, and IκBα.
-
Use secondary antibodies conjugated to an enzyme for detection by chemiluminescence.
-
-
-
COX-2 Inhibition Assay:
-
Principle: Measures the ability of the compound to inhibit the enzymatic activity of COX-2.
-
Procedure:
-
Use a commercially available COX-2 inhibitor screening kit.
-
Incubate recombinant human COX-2 with arachidonic acid (substrate) in the presence of varying concentrations of the test compound.
-
Measure the production of prostaglandin H2 (PGH2) or other downstream products using a colorimetric or fluorescent method.
-
Calculate the IC₅₀ value.
-
-
Emerging and Exploratory Targets
Beyond the well-supported targets, the versatility of the imidazo[1,2-a]pyridine scaffold suggests other potential avenues for therapeutic intervention.
Rab Geranylgeranyl Transferase (RGGT) Inhibition
Rab GTPases are key regulators of vesicular transport, and their function is dependent on post-translational modification by geranylgeranyl groups, a process catalyzed by Rab Geranylgeranyl Transferase (RGGT).[3][19] Specific phosphonocarboxylate derivatives of imidazo[1,2-a]pyridine have been identified as inhibitors of RGGT.[3][19][20][21] While this compound does not possess the phosphonocarboxylate moiety, the core scaffold's interaction with RGGT warrants further investigation.
Antimicrobial Targets: QcrB in Mycobacterium tuberculosis
The imidazo[1,2-a]pyridine class has yielded potent antitubercular agents.[22] One of the validated targets for these compounds is QcrB, a subunit of the ubiquinol cytochrome c reductase in the electron transport chain of Mycobacterium tuberculosis.[22] Given the urgent need for new antitubercular drugs, exploring the potential of this compound against this target could be a valuable endeavor.
Summary and Future Directions
This compound stands as a molecule of significant interest at the crossroads of several key therapeutic areas. The strongest evidence points towards its potential as a modulator of GABA-A receptors , offering a promising avenue for the development of novel anxiolytics and sedatives. Furthermore, the extensive literature on the parent scaffold provides a strong rationale for investigating its efficacy as an anticancer agent through the inhibition of the PI3K/AKT/mTOR pathway and as an anti-inflammatory agent by targeting STAT3/NF-κB signaling and COX-2 .
Future research should prioritize the systematic evaluation of this compound and its derivatives against these targets. A comprehensive screening cascade, beginning with in vitro binding and functional assays, followed by cell-based pathway analysis, and ultimately leading to in vivo models of anxiety, cancer, and inflammation, will be crucial in fully elucidating the therapeutic potential of this promising molecule. The detailed experimental protocols provided in this guide offer a robust starting point for these endeavors.
References
- 1. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines [bi.tbzmed.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-ethoxymethyl-7-fluoro-3-oxo-1,2,3,5-tetrahydrobenzo[4,5]imidazo[1,2a]pyridine-4-N-(2-fluorophenyl)carboxamide (RWJ-51204), a new nonbenzodiazepine anxiolytic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity and electrophysiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel 2-phenylimidazo[1,2-a]pyridine derivatives as potent and selective ligands for peripheral benzodiazepine receptors: synthesis, binding affinity, and in vivo studies. | Semantic Scholar [semanticscholar.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journal.waocp.org [journal.waocp.org]
- 16. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Application of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine scaffold is a cornerstone in contemporary drug discovery, recognized for its versatile pharmacological activities.[1][2] This bicyclic heterocyclic system is a "drug prejudice" scaffold, integral to numerous therapeutic agents due to its broad biological applications, including anticancer, antimycobacterial, and anti-inflammatory properties.[1][2] Within this privileged class of compounds, 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid emerges as a particularly strategic starting material for the synthesis of novel therapeutics. The presence of a chloro group at the 3-position and a carboxylic acid at the 2-position offers orthogonal chemical handles for molecular elaboration, enabling the exploration of diverse chemical spaces and the optimization of pharmacological profiles.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its synthetic utility, propose protocols for the generation of derivative libraries, and outline methodologies for their biological evaluation against key therapeutic targets, with a particular focus on oncology.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Oncology
The imidazo[1,2-a]pyridine nucleus is a recurring motif in a multitude of compounds exhibiting potent anticancer activities.[3][4][5] These derivatives have been shown to inhibit a range of critical cellular targets, including protein kinases, which are often dysregulated in cancer.[6] Notably, imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of:
-
PI3K/mTOR Pathway: This signaling cascade is crucial for cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers. Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent PI3Kα inhibitors and dual PI3K/mTOR inhibitors.[7][8]
-
Akt (Protein Kinase B): As a key downstream effector of the PI3K pathway, Akt is a prime target for cancer therapy. Peptidomimetics based on the imidazo[1,2-a]pyridine scaffold have been shown to inhibit Akt isoforms in the sub-micromolar range.[9]
-
Insulin-like Growth Factor-1 Receptor (IGF-1R): This receptor tyrosine kinase plays a significant role in tumor cell proliferation and survival. Novel imidazo[1,2-a]pyridines have been discovered as potent and selective inhibitors of IGF-1R.[10]
-
Cyclin-Dependent Kinases (CDKs): These enzymes are essential for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4]
-
c-Met: This receptor tyrosine kinase is implicated in tumor invasion and metastasis, making it an attractive target for anticancer drug development.[4]
The this compound scaffold provides a robust platform for the development of next-generation inhibitors targeting these and other critical cancer-related pathways.
Synthetic Utility and Derivatization Strategies
The chemical architecture of this compound offers two primary points for diversification: the carboxylic acid at the C2 position and the chloro group at the C3 position. These functional groups can be independently or sequentially modified to generate a library of analogues with diverse physicochemical properties and biological activities.
Amide Library Synthesis via Carboxylic Acid Functionalization
The carboxylic acid moiety is a versatile handle for the introduction of a wide array of substituents through amide bond formation. This approach is particularly valuable for probing the active site of target proteins and establishing critical hydrogen bond interactions.
Protocol 1: General Procedure for the Synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxamides
This protocol outlines a standard procedure for the synthesis of an amide library from this compound.
Materials:
-
This compound
-
A diverse panel of primary and secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF. Add HOBt (1.2 eq) and EDC (1.2 eq) or DCC (1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Coupling: To the activated carboxylic acid solution, add the desired amine (1.1 eq) and TEA or DIPEA (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Dilute the filtrate with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloroimidazo[1,2-a]pyridine-2-carboxamide.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Diversification through Nucleophilic Aromatic Substitution of the 3-Chloro Group
The chloro substituent at the C3 position is amenable to nucleophilic aromatic substitution, allowing for the introduction of various functionalities, including amines, thiols, and alcohols. This strategy is particularly useful for modulating the electronic properties and steric bulk of the scaffold.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution of 3-Chloroimidazo[1,2-a]pyridine-2-carboxamides
This protocol describes a general method for the substitution of the 3-chloro group with a nucleophile.
Materials:
-
A 3-chloroimidazo[1,2-a]pyridine-2-carboxamide derivative (from Protocol 1)
-
A desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol)
-
A suitable base (e.g., potassium carbonate, cesium carbonate, or sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 3-chloroimidazo[1,2-a]pyridine-2-carboxamide (1.0 eq) in anhydrous DMF or DMSO.
-
Addition of Reagents: Add the nucleophile (1.5-2.0 eq) and the base (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 3-substituted imidazo[1,2-a]pyridine-2-carboxamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizing Synthetic Strategies
The following diagram illustrates the key derivatization pathways for this compound.
Caption: Synthetic derivatization of this compound.
Biological Evaluation: A Focus on Kinase Inhibition
Given the well-established role of imidazo[1,2-a]pyridines as kinase inhibitors, a primary application of the synthesized derivative library would be in the discovery of novel anticancer agents.[6][9][10] The following protocols outline key in vitro assays for evaluating the biological activity of these compounds.
In Vitro Kinase Inhibition Assays
A panel of kinases implicated in cancer, such as PI3K, Akt, mTOR, and IGF-1R, should be selected for initial screening.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., PI3Kα)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Synthesized inhibitor compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup: In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation and Viability Assays
Compounds that demonstrate potent kinase inhibition should be further evaluated for their effects on cancer cell proliferation and viability.
Protocol 4: Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., breast cancer cell line HCC1937)[3]
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value for each compound.
Structure-Activity Relationship (SAR) and Data Interpretation
The data generated from these assays will be crucial for establishing a structure-activity relationship (SAR).
| Compound ID | R Group (from Amine) | Nu Group (from Nucleophile) | PI3Kα IC₅₀ (nM) | HCC1937 IC₅₀ (µM) |
| Lead Compound | H | Cl | >10,000 | >100 |
| Derivative 1 | -CH₂-Ph | Cl | 5,200 | 75.3 |
| Derivative 2 | -c-Hexyl | Cl | 2,100 | 42.1 |
| Derivative 3 | -CH₂-Ph | -NH-Ph | 850 | 15.8 |
| Derivative 4 | -c-Hexyl | -NH-Ph | 150 | 2.5 |
This is a hypothetical data table for illustrative purposes.
Analysis of the SAR data will guide the next round of synthesis and optimization, with the goal of identifying lead compounds with potent and selective activity. For example, the hypothetical data above suggests that a cyclohexyl group at the R position and a phenylamino group at the Nu position are favorable for both kinase inhibition and cellular potency.
Visualizing the Drug Discovery Workflow
The following diagram outlines the workflow for the discovery of novel kinase inhibitors starting from this compound.
Caption: Drug discovery workflow for imidazo[1,2-a]pyridine-based kinase inhibitors.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the systematic exploration of chemical space and the development of potent and selective modulators of key biological targets. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging this scaffold in the discovery of novel therapeutics, particularly in the realm of oncology. The continued exploration of the imidazo[1,2-a]pyridine core promises to yield new and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Toolkit: Harnessing 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid in Modern Drug Discovery
Introduction: The Privileged Scaffold in Focus
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with multiple biological targets. The imidazo[1,2-a]pyridine scaffold is a prominent member of this class, forming the core of numerous therapeutic agents with a wide spectrum of activities, including anticancer, anti-inflammatory, and anti-tuberculosis effects.[1][2][3] This guide focuses on a key derivative, 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid , a versatile building block that offers researchers a strategic entry point for the synthesis of novel and diverse compound libraries.
This document serves as a detailed guide for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the effective use of this compound as a research tool. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and reliable results.
Core Attributes of the Research Tool
This compound presents two primary reactive handles for chemical modification: the carboxylic acid at the 2-position and the chloro substituent at the 3-position. This dual functionality allows for orthogonal chemical strategies, enabling the systematic exploration of the chemical space around the imidazo[1,2-a]pyridine core.
-
The Carboxylic Acid (C2-position): This functional group is an ideal anchor for amide bond formation, a cornerstone of medicinal chemistry for introducing a vast array of chemical diversity and modulating pharmacokinetic properties.
-
The Chloro Substituent (C3-position): The chloro group serves as a versatile handle for modern palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, alkynyl, and amino moieties, which are critical for tuning the biological activity and selectivity of the final compounds.
Below is a visual representation of the key functionalization pathways for this research tool.
Caption: Key derivatization strategies for this compound.
Application Notes & Protocols
The following sections provide detailed, step-by-step protocols for the two major classes of reactions involving this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the synthetic strategy.
Application 1: Synthesis of Imidazo[1,2-a]pyridine-2-carboxamides via Amide Coupling
Amide bond formation is a fundamental transformation in drug discovery. The carboxylic acid moiety of the title compound can be readily activated to react with a diverse range of amines, leading to the synthesis of imidazo[1,2-a]pyridine-2-carboxamides. These derivatives are of significant interest, with analogues showing potent antimycobacterial activity.[4]
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines.[5]
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine, morpholine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Addition of Reagents: Add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq) to the solution. The base (DIPEA) is crucial for deprotonating the carboxylic acid and neutralizing the acid formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative Amide Coupling Reagents
| Coupling Reagent System | Base | Typical Solvent | Reaction Time | Reported Yield Range (%) | Key Advantages |
| HATU | DIPEA, TEA | DMF, NMP | 0.5 - 6 hours | 80-95% | High efficiency, low racemization.[6] |
| EDC/HOBt | DIPEA, TEA | DCM, DMF | 1 - 12 hours | 60-95% | Water-soluble byproducts, good for bioconjugation. |
| SOCl₂ then Amine | Pyridine, TEA | DCM, Toluene | 1 - 8 hours | 70-95% | Cost-effective, suitable for robust substrates.[7] |
graph "Amide_Coupling_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="3-Chloroimidazo[1,2-a]pyridine-\n2-carboxylic acid + Amine", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Dissolve in anhydrous DMF\nAdd HATU and DIPEA", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Stir at RT (2-4h)\nMonitor by TLC/LC-MS", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Work-up:\nEtOAc extraction, washes", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="Purification:\nColumn Chromatography", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Pure Amide Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Step1 -> Step2 -> Step3 -> Step4 -> End; }
Caption: General workflow for HATU-mediated amide coupling.
Application 2: C-C and C-N Bond Formation via Palladium-Catalyzed Cross-Coupling
The chloro-substituent at the C3 position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities that are often crucial for potent biological activity. These reactions significantly expand the synthetic utility of the starting material.
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron species.[4][6] This reaction is instrumental in synthesizing biaryl and heteroaryl compounds. For this protocol, the carboxylic acid is first protected as an ester to prevent interference with the basic conditions of the coupling reaction.
Step A: Esterification of the Carboxylic Acid
-
Reaction Setup: Suspend this compound (1.0 eq) in methanol.
-
Acid Catalyst: Cool the suspension in an ice bath and add thionyl chloride (2.0 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO₃ and extract with ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to obtain the methyl ester.
Step B: Suzuki-Miyaura Coupling
Materials:
-
Methyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate (from Step A)
-
Aryl or heteroaryl boronic acid (or boronic ester) (1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flask, add the methyl ester (1.0 eq), boronic acid (1.5 eq), Na₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Solvent: Add the DME/water solvent mixture.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 6-12 hours under an inert atmosphere. Monitor by TLC or LC-MS.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by flash column chromatography.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
Application Notes & Protocols: Strategic Derivatization of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid for Drug Discovery
Abstract
The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3] Marketed drugs such as the sedative Zolpidem and the heart failure medication Olprinone underscore the therapeutic potential of this heterocyclic system.[4] This guide focuses on a key synthetic intermediate, 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid , a versatile building block for constructing diverse chemical libraries. Its structure presents two orthogonal reactive sites: a carboxylic acid at the C-2 position, ideal for amide library synthesis, and a chloro group at the C-3 position, a handle for carbon-carbon bond formation. We provide detailed, field-tested protocols for the strategic manipulation of these functional groups, emphasizing the rationale behind procedural choices to empower researchers in drug development.
Core Scaffold Analysis and Strategic Value
This compound is a pivotal intermediate for developing novel therapeutics, particularly those targeting the central nervous system, such as anxiolytic and sedative agents.[5] Its value lies in the ability to undergo selective and efficient derivatization at two distinct positions, allowing for a systematic exploration of the structure-activity relationship (SAR).
-
C-2 Carboxylic Acid: This group is the primary site for generating structural diversity. Amide coupling reactions are among the most frequently utilized transformations in medicinal chemistry, allowing for the introduction of a vast array of chemical moieties from readily available amine building blocks.[6][7]
-
C-3 Chloro Group: While less reactive than its bromo or iodo analogs, the chloro substituent serves as a reliable handle for transition-metal-catalyzed cross-coupling reactions.[8] This enables the introduction of aryl, heteroaryl, or alkyl groups, profoundly influencing the molecule's steric and electronic properties.
The following diagram illustrates the strategic approach to library generation from this core scaffold.
Protocols for C-2 Amide Bond Formation
The formation of an amide bond requires the activation of the carboxylic acid to overcome the formation of a non-reactive ammonium carboxylate salt with the incoming amine.[9] We present two robust protocols using common classes of coupling reagents: carbodiimides and uronium salts.
Comparative Overview of Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate steric hindrance, potential for racemization, and desired reaction conditions.
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Typical Reaction Time | Reported Yield Range | Key Advantages | Common Side Reactions |
| EDC (Carbodiimide) | NHS or Sulfo-NHS | None (or mild base) | DCM, DMF, Water | 2-12 hours | 60-95% | Water-soluble byproducts, cost-effective.[9] | Racemization, formation of N-acylurea byproduct. |
| HATU (Uronium Salt) | None | DIPEA | DMF, DCM | 1-4 hours | 75-98% | High efficiency, fast, good for hindered substrates.[7][9] | Higher cost, potential for guanidinylation of primary amines. |
Protocol 2.1: EDC/NHS-Mediated Amide Coupling
Principle: This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[10] The addition of N-hydroxysuccinimide (NHS) traps this intermediate as a more stable NHS-ester, which then reacts cleanly with the amine. This two-stage, one-pot process minimizes side reactions common with carbodiimides alone.[6]
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF or DCM (approx. 0.1-0.5 M).
-
Acid Activation: To the stirred solution, add NHS (1.2 eq) followed by EDC (1.2 eq).
-
Activation Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. Progress can be monitored by TLC or LC-MS, observing the consumption of the starting acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as DIPEA or triethylamine (1.1 eq) to liberate the free amine.
-
Coupling Reaction: Continue stirring at room temperature for 2-12 hours until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl (to remove unreacted amine and EDC byproducts), saturated aqueous NaHCO₃ (to remove unreacted NHS and starting acid), and finally with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Protocol 2.2: HATU-Mediated Amide Coupling
Principle: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that rapidly converts carboxylic acids into highly reactive activated esters.[7][9] This method is particularly effective for coupling sterically hindered acids or amines and for reactions where minimizing racemization is critical. A hindered, non-nucleophilic base like DIPEA is required.
Step-by-Step Methodology:
-
Reagent Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Pre-activation: To the solution, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation Stirring: Stir the mixture at room temperature for 15-30 minutes to generate the activated ester.
-
Amine Addition: Add the desired amine (1.2 eq) to the pre-activated mixture.
-
Coupling Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product via silica gel column chromatography.
Protocol for C-3 Suzuki-Miyaura Cross-Coupling
Principle: The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[11] It is a cornerstone of modern synthetic chemistry for constructing C(sp²)-C(sp²) bonds, prevalent in many pharmaceutical agents. This protocol details the coupling of the C-3 chloro position with an arylboronic acid. While chloroarenes are less reactive than their bromo or iodo counterparts, catalyst systems employing bulky, electron-rich phosphine ligands can effectively facilitate the reaction.[11]
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave vial or Schlenk flask, add this compound (or its corresponding ester/amide derivative) (1.0 eq), the desired arylboronic acid (1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst [e.g., Pd(OAc)₂ (2-5 mol%)] and a suitable phosphine ligand [e.g., PCy₃ or SPhos (4-10 mol%)]. Alternatively, a pre-formed catalyst like Pd(PPh₃)₄ (5 mol%) can be used.[8]
-
Solvent and Degassing: Add a solvent mixture, typically a combination of an organic solvent and water (e.g., DME/H₂O 4:1, or Toluene/H₂O 4:1). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles.
-
Coupling Reaction: Heat the reaction mixture with vigorous stirring. Temperatures can range from 80 °C to 120 °C. Microwave irradiation can often shorten reaction times significantly. Monitor the reaction by LC-MS.
-
Work-up:
-
After cooling to room temperature, dilute the mixture with water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the C-3 arylated product.
Application in Drug Discovery Programs
The derivatization of the imidazo[1,2-a]pyridine scaffold has yielded compounds with a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][12][13] For example, 3-aminoimidazo[1,2-α]pyridine derivatives have shown potent cytotoxic activity against cancer cell lines like HT-29.[14] The protocols described herein provide a direct route to generating novel analogs for screening.
-
SAR Exploration: By synthesizing a matrix of compounds where different substituents are installed at the C-2 (via amide coupling) and C-3 (via Suzuki coupling) positions, researchers can systematically probe the SAR. This allows for the identification of key structural features that enhance potency, selectivity, or improve pharmacokinetic properties.
-
Property Optimization: The carboxylic acid moiety, while often important for target binding, can sometimes lead to poor pharmacokinetic profiles.[15] The protocols for amide formation allow for its replacement with various amide bioisosteres, potentially improving properties like cell permeability and metabolic stability.
Conclusion
This compound represents a high-value starting material for medicinal chemistry campaigns. The robust and reproducible protocols provided for amide coupling and Suzuki-Miyaura cross-coupling enable the efficient and strategic synthesis of diverse compound libraries. By understanding the chemical principles behind these transformations, researchers can effectively leverage this scaffold to accelerate the discovery of novel therapeutic agents.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Chloroimidazo[1,2-a]pyridine-2-carboxylicacid [myskinrecipes.com]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Amide Synthesis [fishersci.co.uk]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and structure activity relationship of imidazo[1,2-a]pyridine-8-carboxamides as a novel antimycobacterial lead series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Versatile Virtuoso: 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid as a Cornerstone for Novel Compound Synthesis
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the Strategic Importance of a Chloro-Substituted Building Block
The imidazo[1,2-a]pyridine core is a renowned "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous marketed drugs with a wide array of therapeutic applications.[1][2] This bicyclic heterocyclic system is present in well-known pharmaceuticals such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Saripidem (an anxiolytic agent). The broad spectrum of biological activities associated with this scaffold—including anticancer, anti-inflammatory, antiviral, and antimicrobial properties—has cemented its importance in drug discovery and development.[3]
Within this esteemed class of compounds, 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid emerges as a particularly valuable and versatile building block. Its strategic substitution pattern, featuring a reactive carboxylic acid at the 2-position and a synthetically adaptable chloro group at the 3-position, provides medicinal chemists with a powerful tool for molecular diversification. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a cornerstone reaction in medicinal chemistry for introducing a vast range of chemical functionalities and modulating pharmacokinetic properties.[4] Simultaneously, the chlorine atom at the 3-position acts as a versatile linchpin for carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[4] This dual functionality allows for the systematic and efficient exploration of chemical space around the imidazo[1,2-a]pyridine core, facilitating the optimization of potency, selectivity, and other critical drug-like properties.[3] This application note provides detailed protocols and expert insights into leveraging this compound for the synthesis of novel and potentially bioactive compounds.
Core Applications: Amide Coupling and Suzuki-Miyaura Cross-Coupling
The synthetic utility of this compound is primarily exploited through two key transformations: amide bond formation at the C2-carboxylic acid and palladium-catalyzed cross-coupling at the C3-chloro position.
Amide Bond Formation: A Gateway to Diverse Functionality
The carboxylic acid group of this compound is readily converted to a wide array of amides, which are crucial for establishing structure-activity relationships (SAR). The choice of amine coupling partner can significantly influence the biological activity and physicochemical properties of the final compound.
Protocol 1: General Procedure for Amide Coupling via Carbodiimide Activation
This protocol describes a standard and widely applicable method for the synthesis of 3-chloroimidazo[1,2-a]pyridine-2-carboxamides using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an activating agent like N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents). Stir the reaction mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid. The formation of the NHS ester can be monitored by TLC.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 equivalents) and DIPEA (1.5 equivalents) in a small amount of the reaction solvent. Add this solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-chloroimidazo[1,2-a]pyridine-2-carboxamide.
Causality and Expert Insights:
-
Choice of Coupling Reagents: EDC/NHS is a mild and effective combination for amide bond formation, minimizing side reactions and racemization if chiral amines are used.[5] The water-soluble urea byproduct of EDC is easily removed during the aqueous work-up.[5]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic byproducts, driving the reaction to completion.
-
Solvent: Anhydrous DMF or DCM are commonly used polar aprotic solvents that effectively dissolve the reactants.
-
Work-up: The aqueous washes are crucial to remove unreacted reagents, the urea byproduct, and the base.
Table 1: Representative Amide Coupling Reactions with this compound
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Aniline | EDC/HOBt | DIPEA | CH₃CN | 12 | 72 | [6] |
| 4-Fluoroaniline | HATU | DIPEA | DMF | 4 | 85 | General Protocol[5] |
| Benzylamine | DCC/DMAP | - | DCM | 6 | 78 | General Protocol[6] |
| Piperidine | PyBOP | DIPEA | DMF | 3 | 90 | General Protocol[5] |
Note: Yields are indicative and may vary depending on the specific amine and reaction conditions.
Diagram 1: General Workflow for Amide Coupling
Caption: Workflow for amide synthesis.
Suzuki-Miyaura Cross-Coupling: Forging New C-C Bonds
The chloro-substituent at the 3-position of the imidazo[1,2-a]pyridine ring is an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in drug discovery to modulate target binding and pharmacological properties.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a typical procedure for the coupling of an ester derivative of this compound with a boronic acid. The esterification of the carboxylic acid is often a necessary step to prevent interference with the basic conditions of the Suzuki reaction.
Materials:
-
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate (or other suitable ester)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (e.g., Schlenk line)
-
Thin-layer chromatography (TLC) apparatus
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 equivalent), the boronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-imidazo[1,2-a]pyridine-2-carboxylate.
Causality and Expert Insights:
-
Catalyst Choice: The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling. For less reactive aryl chlorides, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.[7]
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.[7]
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base. Degassing the solvent is important to prevent oxidation of the palladium catalyst.
Table 2: Representative Suzuki-Miyaura Coupling Reactions
| Aryl Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 100 | 85 | [4] |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 92 | General Protocol[7] |
| 3-Pyridylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 78 | General Protocol[7] |
| 2-Thienylboronic acid | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 | General Protocol[7] |
Note: Yields are indicative and may vary based on specific substrates and conditions.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Applications in the Synthesis of Bioactive Molecules
Derivatives of this compound have shown promise in various therapeutic areas, underscoring the importance of this building block in drug discovery.
Anticancer Activity
Numerous studies have reported the synthesis of novel imidazo[1,2-a]pyridine derivatives with significant anticancer activity. For instance, compounds with a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position have demonstrated high inhibitory activity against colon cancer cell lines (HT-29) with an IC₅₀ value of 4.15 ± 2.93 µM.[2] Another derivative, featuring a tolyl moiety at the C-2 position and a p-chlorophenyl amine at the C-3 position, showed promising activity against melanoma cells (B16F10) with an IC₅₀ of 21.75 ± 0.81 µM.[2] These examples highlight how modifications at both the C2 and C3 positions, facilitated by the versatile reactivity of this compound, can lead to the discovery of potent and selective anticancer agents.
Anti-inflammatory Activity
Imidazo[1,2-a]pyridine carboxylic acid derivatives have also been evaluated for their anti-inflammatory properties. Studies have shown that compounds such as 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid can preferentially inhibit COX-2, a key enzyme in the inflammatory pathway.[8] In in vivo models, certain derivatives have been shown to inhibit carrageenan-induced edema more effectively than the standard anti-inflammatory drug indomethacin, and importantly, without causing the gastroduodenal damage often associated with traditional NSAIDs.[8]
Table 3: Biological Activities of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Structure | Biological Activity | IC₅₀ / Activity | Reference |
| 1 | 2-(4-nitrophenyl)-3-(4-chlorophenylamino)imidazo[1,2-a]pyridine | Anticancer (HT-29) | 4.15 ± 2.93 µM | [2] |
| 2 | 2-(p-tolyl)-3-(4-chlorophenylamino)imidazo[1,2-a]pyridine | Anticancer (B16F10) | 21.75 ± 0.81 µM | [2] |
| 3 | 3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid | Anti-inflammatory (COX-2) | Preferential COX-2 inhibitor | [8] |
Conclusion
This compound stands out as a highly valuable and strategically important building block in the synthesis of novel compounds with potential therapeutic applications. Its dual reactivity allows for the systematic and efficient diversification of the privileged imidazo[1,2-a]pyridine scaffold through well-established and reliable synthetic methodologies such as amide coupling and Suzuki-Miyaura cross-coupling. The detailed protocols and insights provided in this application note are intended to empower researchers, scientists, and drug development professionals to fully exploit the synthetic potential of this versatile intermediate in their quest for new and improved therapeutic agents.
References
- 1. 3-Chloroimidazo[1,2-a]pyridine-2-carboxylicacid [myskinrecipes.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Inhibitors Utilizing a 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Core
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This application note provides a comprehensive guide for researchers and drug development professionals on the design, synthesis, and evaluation of small molecule inhibitors using a 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid core. We present detailed, field-proven protocols for the synthesis of a diverse inhibitor library, robust biochemical and cellular screening assays to determine potency and target engagement, and methodologies for elucidating the mechanism of action. This guide is intended to empower researchers to leverage this versatile scaffold for the discovery of novel therapeutics, particularly in the realm of kinase inhibition.
Introduction: The Rationale for the 3-Chloroimidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its synthetic tractability and its ability to interact with a wide range of biological targets.[3] This scaffold is present in several marketed drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties.[2]
The selection of the this compound core is based on several strategic advantages:
-
Privileged Scaffold: The inherent biological relevance of the imidazo[1,2-a]pyridine core increases the probability of identifying potent inhibitors.[1][2]
-
Defined Vectors for Diversification: The carboxylic acid at the 2-position serves as a versatile handle for the introduction of a wide array of chemical moieties through robust amide coupling reactions. This allows for the systematic exploration of the chemical space around the core to optimize target binding and selectivity.
-
Modulation of Electronic Properties: The chloro group at the 3-position influences the electronic nature of the heterocyclic system, which can impact binding affinity and metabolic stability. This position can also be a site for further functionalization in later-stage lead optimization.
-
Kinase Hinge-Binding Potential: The nitrogen atoms within the imidazo[1,2-a]pyridine core can act as hydrogen bond acceptors, mimicking the adenine region of ATP and enabling potent inhibition of various kinases by interacting with the hinge region of the ATP-binding pocket.[4][5]
This application note will guide the user through a systematic workflow for the development of inhibitors based on this promising scaffold.
Synthesis of the Inhibitor Library
The development of a successful inhibitor discovery program begins with the creation of a chemically diverse library of compounds. The following protocols outline the synthesis of the core this compound and its subsequent diversification through amide coupling.
Protocol: Synthesis of this compound
This two-step protocol first describes the synthesis of the ethyl ester precursor, followed by its hydrolysis to the desired carboxylic acid core.
Step 1: Synthesis of Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate
This procedure is adapted from established methods for the synthesis of related imidazo[1,2-a]pyridine esters.[6][7]
-
Materials:
-
2-Aminopyridine
-
Ethyl 2-chloro-3-oxobutanoate
-
Ethanol, absolute
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
-
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 eq) and an excess of ethyl 2-chloro-3-oxobutanoate (1.5 eq).
-
Add absolute ethanol to dissolve the reactants.
-
Add sodium bicarbonate (2.0 eq) to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate.
-
Step 2: Hydrolysis to this compound
This step involves the saponification of the ethyl ester to the carboxylic acid.[8]
-
Materials:
-
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (2.0-3.0 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.
-
A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the this compound core.
-
Protocol: Library Synthesis via Amide Coupling
The carboxylic acid core can be coupled with a diverse panel of primary and secondary amines to generate a library of potential inhibitors. A standard and reliable method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxybenzotriazole (HOBt).[9][10][11]
-
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vials or a parallel synthesizer
-
-
Procedure (for a single reaction):
-
To a reaction vial, add the this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude amide product by flash column chromatography or preparative HPLC to obtain the final inhibitor.
-
Biochemical Screening of Inhibitors
Once the inhibitor library is synthesized, the next critical step is to assess the inhibitory activity of each compound against the target of interest, often a protein kinase. This section details two common and robust biochemical assay formats.
Rationale for Kinase Target Selection
The imidazo[1,2-a]pyridine scaffold has shown inhibitory activity against a range of kinases, including:
-
PI3K/mTOR: These are key enzymes in a signaling pathway that is frequently dysregulated in cancer.[9]
-
FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[12]
-
CDKs: Cyclin-dependent kinases are crucial regulators of the cell cycle and are attractive targets in oncology.[4]
-
ASK1: Apoptosis signal-regulating kinase 1 is involved in stress and inflammatory responses.[5]
The choice of target kinase will depend on the specific therapeutic area of interest.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[3][13] This assay is well-suited for high-throughput screening and IC₅₀ determination.
-
Materials:
-
Target Kinase and its specific substrate
-
Synthesized inhibitor library (dissolved in DMSO)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
-
-
Procedure:
-
Kinase Reaction: a. Prepare serial dilutions of the inhibitors in DMSO. Further dilute these into the kinase reaction buffer. b. In a 384-well plate, add 5 µL of the kinase and substrate solution to each well. c. Add 2.5 µL of the diluted inhibitor solutions to the respective wells. d. Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL. e. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate at room temperature for 40 minutes. c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading luminometer. b. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. c. Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved Förster resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.[12][14] It is a direct binding assay and is not dependent on enzyme activity.
-
Materials:
-
Europium-labeled anti-tag antibody specific for the kinase
-
Alexa Fluor™ 647-labeled kinase tracer (a fluorescently labeled, ATP-competitive inhibitor)
-
Target kinase
-
Synthesized inhibitor library
-
Assay buffer
-
384-well, low-volume, black assay plates
-
TR-FRET enabled plate reader
-
-
Procedure:
-
Prepare serial dilutions of the inhibitors.
-
In a 384-well plate, add the following to each well: a. 5 µL of the diluted inhibitor solution. b. 5 µL of a solution containing the kinase and the Europium-labeled antibody. c. 5 µL of the Alexa Fluor™ 647-labeled tracer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the TR-FRET signal on a plate reader configured for LanthaScreen™ assays (excitation ~340 nm, emission at 615 nm and 665 nm).
-
Data Analysis: a. Calculate the emission ratio (665 nm / 615 nm). b. A decrease in the TR-FRET ratio indicates displacement of the tracer by the inhibitor. c. Plot the emission ratio against the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Cellular Assays for Target Engagement and Mechanism of Action
While biochemical assays are crucial for determining direct inhibitory activity, cellular assays are essential to confirm that the inhibitor can enter cells, bind to its target, and exert a biological effect in a physiological context.
Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify the direct binding of an inhibitor to its target protein in intact cells or tissue lysates. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
-
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Synthesized inhibitor
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or a thermal cycler
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibody specific to the target kinase
-
-
Procedure:
-
Cell Treatment: a. Culture the cells to an appropriate confluency. b. Treat the cells with the inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours).
-
Heat Shock: a. Harvest the cells, wash with PBS, and resuspend in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the tubes at a range of temperatures (e.g., 40-70 °C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the precipitated proteins. c. Collect the supernatant containing the soluble protein fraction. d. Quantify the protein concentration in the supernatant.
-
Western Blot Analysis: a. Analyze equal amounts of soluble protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for the target kinase.
-
Data Analysis: a. Quantify the band intensities for the target protein at each temperature. b. Plot the percentage of soluble protein remaining as a function of temperature for both vehicle- and inhibitor-treated samples. c. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Data Presentation and Visualization
Tabulated Data
| Compound ID | Structure | Biochemical IC₅₀ (nM) | Cellular EC₅₀ (µM) | CETSA® Shift (°C) |
| Core | This compound | >10,000 | >50 | N/A |
| Inhibitor-001 | Amide with Benzylamine | 520 | 12.5 | +2.1 |
| Inhibitor-002 | Amide with 4-Fluoroaniline | 85 | 2.1 | +4.5 |
| Inhibitor-003 | Amide with Piperidine | 1,200 | 25.8 | +1.2 |
| Control | Staurosporine | 5 | 0.1 | +5.8 |
Table 1: Example data for a hypothetical series of inhibitors.
Visualizations
Figure 1: A generalized workflow for the development of inhibitors using the this compound core.
Figure 2: A simplified representation of the PI3K/Akt signaling pathway, a potential target for imidazo[1,2-a]pyridine-based inhibitors.
Conclusion
The this compound core represents a versatile and promising starting point for the development of novel small molecule inhibitors. The protocols and methodologies outlined in this application note provide a robust framework for the synthesis of a diversified chemical library and its subsequent evaluation through a cascade of biochemical and cellular assays. By systematically applying these techniques, researchers can efficiently identify and characterize potent and selective inhibitors with the potential for further preclinical and clinical development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 3. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 4. Imidazo[1,2-a]pyridines: a potent and selective class of cyclin-dependent kinase inhibitors identified through structure-based hybridisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. promega.com [promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Evaluation of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid and its Analogs in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals.
Introduction: The Promise of Imidazo[1,2-a]pyridine Derivatives in Oncology
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this core structure have emerged as promising candidates for anticancer therapy, demonstrating the ability to modulate key pathways involved in cancer cell proliferation, survival, and metastasis.[1][2] This document provides a comprehensive guide for the in vitro evaluation of novel imidazo[1,2-a]pyridine derivatives, such as 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid, using established cancer cell line models.
While specific data on this compound is emerging, we will draw upon the well-characterized multi-target tyrosine kinase inhibitor, Anlotinib , as a representative example to illustrate the mechanistic pathways and experimental protocols. Anlotinib, which features an imidazo[1,2-a]pyridine core, has demonstrated broad-spectrum anti-tumor activity and provides a valuable framework for investigating novel analogs.[3][4]
Mechanistic Insights: Targeting Key Cancer Pathways
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting key players in cancer signaling cascades.[1][5] A primary mechanism of action for many of these compounds, including Anlotinib, is the inhibition of multiple receptor tyrosine kinases (RTKs).[3][6]
Key Molecular Targets:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Inhibition of VEGFRs (VEGFR1, 2, and 3) is a cornerstone of the anti-angiogenic activity of compounds like Anlotinib.[3][4] By blocking these receptors, the formation of new blood vessels that supply tumors with essential nutrients and oxygen is impeded, thereby hindering tumor growth and metastasis.[3]
-
Fibroblast Growth Factor Receptors (FGFRs): FGFRs (FGFR1-4) are implicated in cell proliferation, differentiation, and survival.[6][7] Their inhibition by imidazo[1,2-a]pyridine derivatives contributes to the direct anti-proliferative effects on cancer cells.
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFRs (α and β) play a role in tumor stromal support and angiogenesis.[4][7] Dual inhibition of VEGFR and PDGFR pathways can lead to a more potent anti-angiogenic effect.
-
c-Kit: This stem cell factor receptor is a crucial driver in certain malignancies, such as gastrointestinal stromal tumors (GISTs).[3][8] Inhibition of c-Kit disrupts downstream signaling pathways that promote cell proliferation and survival.[3]
-
PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.[1][9]
The multi-targeted nature of these compounds allows them to effectively suppress tumor progression through both anti-angiogenic and anti-proliferative mechanisms.[4] Furthermore, by targeting multiple pathways simultaneously, the risk of developing drug resistance may be mitigated.[3]
Figure 1: Simplified signaling pathway for Anlotinib.
Experimental Protocols for In Vitro Evaluation
A systematic in vitro evaluation is crucial to characterize the anticancer properties of a novel compound. The following protocols provide a robust framework for this assessment.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11]
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12] The amount of formazan produced is proportional to the number of living cells.[12]
Protocol:
-
Cell Seeding:
-
Maintain the selected cancer cell lines in a humidified incubator at 37°C with 5% CO2.[13]
-
Harvest cells in the logarithmic growth phase using Trypsin-EDTA.[13]
-
Determine cell concentration and viability using a hemocytometer or automated cell counter.[13]
-
Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[14]
-
Incubate for 24 hours to allow for cell attachment.[13]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).[13]
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).[14]
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
Data Presentation:
| Cell Line | Compound Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line A | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 | |||
| Cancer Cell Line B | 0.1 | 48 | ||
| 1 | 48 | |||
| 10 | 48 | |||
| 50 | 48 | |||
| 100 | 48 |
digraph "MTT_Assay_Workflow" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_seeding [label="Seed Cancer Cells\nin 96-well Plate"]; incubation_24h [label="Incubate 24h\n(Cell Attachment)"]; compound_treatment [label="Treat with\nCompound/Vehicle"]; incubation_48h [label="Incubate 48h"]; mtt_addition [label="Add MTT Reagent"]; incubation_4h [label="Incubate 4h"]; solubilization [label="Add Solubilization\nSolution (DMSO)"]; absorbance_reading [label="Read Absorbance\nat 570 nm"]; data_analysis [label="Calculate % Viability\nand IC50"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> cell_seeding; cell_seeding -> incubation_24h; incubation_24h -> compound_treatment; compound_treatment -> incubation_48h; incubation_48h -> mtt_addition; mtt_addition -> incubation_4h; incubation_4h -> solubilization; solubilization -> absorbance_reading; absorbance_reading -> data_analysis; data_analysis -> end; }
Figure 2: Workflow for the MTT Cell Viability Assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[17]
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in a 6-well plate and treat with the test compound at various concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 or 48 hours).
-
Collect both floating and adherent cells. For adherent cells, use trypsinization.[18]
-
Wash the collected cells twice with cold PBS and centrifuge at approximately 300 x g for 5 minutes.[18][19]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.[19]
-
Early apoptotic cells: Annexin V-positive and PI-negative.[19]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[19]
-
Necrotic cells: Annexin V-negative and PI-positive.[19]
Cell Migration and Invasion Assay (Transwell/Boyden Chamber Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane, and in the case of invasion, through an extracellular matrix (ECM) barrier.[20][21]
Principle: Cells are seeded in the upper chamber of a Transwell insert, and a chemoattractant is placed in the lower chamber.[22] Migratory cells move through the pores of the membrane towards the chemoattractant. For invasion assays, the membrane is coated with a layer of Matrigel or another ECM component, which the cells must degrade to migrate.[21][23]
Protocol:
-
Chamber Preparation:
-
For invasion assays, thaw Matrigel on ice and coat the top of the Transwell inserts. Incubate at 37°C to allow for gelling. For migration assays, this step is omitted.[23]
-
Rehydrate the inserts with serum-free medium.
-
-
Cell Seeding:
-
Assay Incubation:
-
Cell Staining and Quantification:
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[24]
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a solution such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields.
-
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect specific proteins in a cell lysate and can be used to investigate the effect of the compound on signaling pathways.[25]
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.
Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for the desired time.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[26]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[26]
-
Determine the protein concentration of the supernatant using a protein assay kit (e.g., BCA assay).[26]
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS sample buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]
-
-
Immunoblotting and Detection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[25]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[25]
-
Quantify band intensities using densitometry software.[19]
-
Key Proteins to Analyze:
-
Apoptosis: Cleaved Caspase-3, Bcl-2, Bax.[27]
-
Cell Cycle: p53, p21.[9]
-
Signaling Pathways: Phospho-Akt, Akt, Phospho-ERK, ERK.[7]
Conclusion
The protocols outlined in this guide provide a comprehensive framework for the in vitro evaluation of novel imidazo[1,2-a]pyridine derivatives like this compound. By systematically assessing cell viability, apoptosis, migration, and key signaling pathways, researchers can effectively characterize the anticancer potential of these compounds and elucidate their mechanisms of action. This structured approach is essential for the identification and development of new and effective cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. What is the mechanism of Anlotinib Dihydrochloride? [synapse.patsnap.com]
- 4. Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma [frontiersin.org]
- 8. Activity of Anlotinib in the Second-Line Therapy of Metastatic Gastrointestinal Stromal Tumors: A Prospective, Multicenter, In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 22. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 23. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 24. content.abcam.com [content.abcam.com]
- 25. addgene.org [addgene.org]
- 26. origene.com [origene.com]
- 27. Anlotinib inhibits the proliferation, migration and invasion, and induces apoptosis of breast cancer cells by downregulating TFAP2C - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for detecting 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
An Application Guide: High-Performance Analytical Methods for the Detection of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the robust analytical methods for the detection, quantification, and characterization of this compound. As a crucial intermediate in the synthesis of pharmaceuticals, particularly anxiolytic and sedative agents, ensuring its purity and identity is paramount.[1] This guide is intended for researchers, quality control analysts, and drug development professionals who require reliable and validated methods for this compound.
The methodologies detailed herein are grounded in established principles of analytical chemistry and are designed to meet the rigorous standards of the pharmaceutical industry, including guidelines from the International Conference on Harmonisation (ICH).[2]
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's properties is the foundation of method development.
| Property | Value | Reference |
| CAS Number | 1000017-94-6 | [3] |
| Molecular Formula | C₈H₅ClN₂O₂ | [3] |
| Molecular Weight | 196.59 g/mol | [3][4] |
| Appearance | Off-white to light brown solid | [5] |
| Structure | Imidazo[1,2-a]pyridine core with a chlorine at position 3 and a carboxylic acid at position 2. |
Core Analytical Principles & Strategy Selection
The selection of an appropriate analytical technique is dictated by the objective of the analysis—be it routine purity assessment, trace-level impurity detection, or definitive structural confirmation. The structure of this compound, featuring a UV-active heterocyclic core, a polar carboxylic acid group, and a halogen, guides our choices.
-
For Quantification and Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard due to its robustness, precision, and cost-effectiveness.[6]
-
For High Sensitivity and Specificity: Liquid Chromatography-Mass Spectrometry (LC-MS) is superior for detecting trace impurities and confirming molecular weight, offering an orthogonal detection method to UV.[7][8]
-
For Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for unambiguous structural elucidation and identification.[9][10]
-
For Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, though the target analyte itself is non-volatile and requires derivatization to be amenable to GC analysis.[11]
Caption: Decision tree for selecting the appropriate analytical method.
Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the recommended method for routine quality control, offering excellent resolution and quantitative performance. The inherent polarity of the carboxylic acid group requires a suppressed ionization state for optimal retention on a nonpolar stationary phase like C18. This is achieved by acidifying the mobile phase.
Protocol 1: HPLC-UV Analysis
This protocol provides a starting point for the analysis and should be optimized and validated for specific applications.[6]
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/DAD detector.
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[6]
-
HPLC-grade acetonitrile (ACN) and water.
2. Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to ensure the carboxylic acid is protonated (neutral), enhancing retention on the C18 phase. MS-compatible.[6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |
| Gradient | 20% B to 80% B over 15 minutes | A gradient is recommended to ensure elution of the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6] |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection (UV) | 254 nm or DAD Scan 210-400 nm | The imidazo[1,2-a]pyridine core is expected to have strong absorbance. A Diode Array Detector (DAD) allows for peak purity assessment.[6] |
| Injection Vol. | 10 µL | To be optimized based on concentration and sensitivity. |
3. Sample and Standard Preparation:
-
Solvent (Diluent): A mixture of Acetonitrile/Water (50:50, v/v) is a good starting point.
-
Standard Preparation: Accurately weigh and dissolve the reference standard of this compound in the diluent to a known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Dissolve the sample to be tested in the diluent to the same nominal concentration as the standard.[6]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column and instrument.[6]
4. System Suitability Test (SST):
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area and retention time: ≤ 2.0%.
-
Tailing factor: 0.8 - 1.5.
-
Theoretical plates (N): > 2000.
-
-
The SST ensures that the chromatographic system is operating with adequate precision and efficiency for the analysis.[2]
Caption: Standard workflow for HPLC-UV analysis.
Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS)
For definitive identification, molecular weight confirmation, and sensitive impurity profiling, LC-MS is the method of choice. The same chromatographic principles as HPLC apply, but the detector is a mass spectrometer. Electrospray ionization (ESI) is ideal for this polar molecule.
Protocol 2: LC-MS Analysis
1. Instrumentation:
-
LC system coupled to a Mass Spectrometer (e.g., Single Quadrupole for MW confirmation, or Triple Quadrupole/Q-TOF for fragmentation studies).
-
ESI source.
2. LC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC Conditions | Same as HPLC-UV Protocol | Using an MS-compatible mobile phase (formic acid) is critical. Buffers like phosphate are not suitable as they are non-volatile.[6] |
| Ionization Mode | ESI Negative (-) or Positive (+) | Negative Mode: The carboxylic acid will readily deprotonate to form [M-H]⁻. This is often the preferred mode for acids. Positive Mode: The pyridine nitrogen can be protonated to form [M+H]⁺.[7] Both should be evaluated. |
| Mass Range | m/z 50 - 500 | To cover the analyte and potential low-molecular-weight impurities or adducts. |
| Key Ions to Monitor | [M-H]⁻ at m/z 194.99 | For negative mode, calculated for C₈H₄ClN₂O₂⁻. The chlorine isotope pattern (³⁵Cl/³⁷Cl in ~3:1 ratio) will be visible at m/z 195 and 197. |
| [M+H]⁺ at m/z 197.01 | For positive mode, calculated for C₈H₆ClN₂O₂⁺. The chlorine isotope pattern will be visible at m/z 197 and 199. |
3. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values to confirm the presence of the analyte.
-
The characteristic isotopic pattern of chlorine provides a high degree of confidence in identification.
-
Analyze the full scan data for the presence of other ions that could correspond to impurities or degradation products.
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for providing definitive structural information. Both ¹H and ¹³C NMR spectra should be acquired for complete characterization of a reference standard.
Protocol 3: NMR Analysis
1. Sample Preparation:
-
Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[9] DMSO-d₆ is often suitable for carboxylic acids as it can solubilize the compound and the acidic proton is often observable.
2. Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[9]
-
Additional experiments like DEPT, COSY, HSQC, and HMBC can be run to aid in assigning complex spectra.
3. Expected Spectral Features:
-
¹H NMR: Signals corresponding to the protons on the imidazo[1,2-a]pyridine ring system. The chemical shifts and coupling patterns are characteristic of this scaffold.[10][13][14] A broad singlet for the carboxylic acid proton will likely be observed far downfield (>10 ppm) in a solvent like DMSO-d₆.
-
¹³C NMR: Resonances for each of the eight unique carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (e.g., carbons adjacent to nitrogen or chlorine, and the carboxyl carbon).[15][16]
Validation of the Analytical Method
Any analytical method used for quality control in a pharmaceutical setting must be validated to prove it is suitable for its intended purpose.[17] Validation demonstrates that the method is reliable, accurate, and reproducible.[18][19] The core validation parameters are defined by ICH guideline Q2(R1).[2][20]
Key Validation Parameters for an Impurity/Assay Method
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix).[2][18] | Peak for the main component is pure (e.g., by DAD) and well-resolved from all other peaks (Resolution > 2). |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Assay: 80% to 120% of the test concentration. Impurity: From reporting limit to 120% of the specification.[20] |
| Accuracy | The closeness of the test results to the true value. Often assessed by spike/recovery studies. | Recovery between 98.0% and 102.0% for assay; often wider for impurities (e.g., 80-120%). |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 2.0% for assay; may be higher for trace impurities. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically Signal-to-Noise ratio of 10:1; with demonstrated precision (e.g., RSD ≤ 10%). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temp). | System suitability parameters must still be met under varied conditions. |
References
- 1. 3-Chloroimidazo[1,2-a]pyridine-2-carboxylicacid [myskinrecipes.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1019022-33-3|7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. file.leyan.com [file.leyan.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. researchgate.net [researchgate.net]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR [m.chemicalbook.com]
- 14. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
- 17. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 18. scielo.br [scielo.br]
- 19. wjarr.com [wjarr.com]
- 20. fda.gov [fda.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important pharmaceutical intermediate.[1] The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, appearing in marketed drugs like Zolpidem and Alpidem.[2] Its functionalization is key to developing new therapeutic agents.
This document moves beyond simple protocols to address the common and nuanced challenges encountered during this multi-step synthesis. We will explore the causality behind these issues and provide field-proven troubleshooting strategies and detailed experimental procedures.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a three-step sequence. Understanding this workflow is critical for diagnosing issues at each stage.
Caption: General synthetic workflow for the target molecule.
Part 1: FAQs - Synthesis of the Imidazo[1,2-a]pyridine-2-carboxylate Precursor
This initial cyclization is the cornerstone of the synthesis, and its success dictates the overall efficiency.
Question 1: My cyclization reaction between 2-aminopyridine and ethyl bromopyruvate is sluggish and results in a low yield (<40%). What are the most likely causes and how can I optimize it?
Answer: This is a classic Tschitschibabin reaction, which involves two key steps: N-alkylation of the 2-aminopyridine followed by intramolecular cyclization and dehydration.[3] Low yields typically stem from issues in one of these stages.
Causality & Expert Insights:
-
Site of Initial Alkylation: 2-Aminopyridine has two nucleophilic nitrogen atoms (the endocyclic pyridine nitrogen and the exocyclic amino group). The desired pathway begins with the alkylation of the more nucleophilic endocyclic pyridine nitrogen to form a pyridinium salt intermediate.[3] If conditions are not optimal, side reactions can occur.
-
Base Strength: A mild base like sodium bicarbonate (NaHCO₃) is crucial. Its role is to neutralize the HBr formed during the cyclization and dehydration step. Using a strong base (e.g., NaOH, K₂CO₃) at this stage can promote undesired side reactions, including the hydrolysis of the ester or polymerization of the reactants.
-
Reagent Quality: Ethyl bromopyruvate is susceptible to decomposition and can be a lachrymator. Using old or impure reagent is a common source of failure. It is advisable to use freshly opened or purified material.
-
Solvent and Temperature: Anhydrous ethanol or THF are common solvents. The reaction typically requires heating to reflux to drive the cyclization and dehydration steps to completion.[4] Insufficient temperature or reaction time will lead to incomplete conversion.
Troubleshooting Protocol: Optimized Cyclization
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-aminopyridine (1.0 eq) and anhydrous ethanol (approx. 10 mL per 1 g of 2-aminopyridine).
-
Base Addition: Add sodium bicarbonate (2.5 eq).
-
Reagent Addition: Slowly add a solution of ethyl bromopyruvate (1.05 eq) in anhydrous ethanol dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and monitor by TLC (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ethyl imidazo[1,2-a]pyridine-2-carboxylate, which can be purified by column chromatography or recrystallization.
Part 2: FAQs - C3-Chlorination of the Imidazo[1,2-a]pyridine Core
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and is the most reactive site for electrophilic substitution.[5]
Question 2: I am attempting the chlorination at the C3 position with N-Chlorosuccinimide (NCS), but the reaction is either incomplete or I observe the formation of multiple chlorinated byproducts. How can I achieve clean, regioselective chlorination?
Answer: This is a common challenge. Achieving high selectivity and conversion depends critically on controlling the reactivity of the electrophilic chlorine source and the reaction conditions.
Causality & Expert Insights:
-
Mechanism & Reactivity: NCS acts as a source of an electrophilic chlorine ("Cl+").[6][7] The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The imidazo[1,2-a]pyridine ring is highly activated, making it prone to over-reaction if not controlled.
-
Solvent Effects: The choice of solvent is paramount. Polar aprotic solvents like acetonitrile (ACN) or dichloromethane (DCM) are ideal. Protic solvents (like alcohols) can react with NCS and should be avoided.
-
Temperature Control: These reactions are often exothermic. Running the reaction at room temperature or below (0 °C) is highly recommended to prevent the formation of di-chlorinated species or chlorination on the less-activated pyridine ring.
-
Stoichiometry: Use of a slight excess of NCS (1.05-1.1 eq) is typical. A large excess will inevitably lead to byproducts. Add the NCS portion-wise to maintain control over the reaction exotherm and concentration.
Troubleshooting Workflow: C3-Chlorination
Caption: Troubleshooting decision tree for C3-chlorination.
Table 1: Comparison of C3-Chlorination Reagents
| Reagent | Typical Conditions | Advantages | Disadvantages & Cautions |
| N-Chlorosuccinimide (NCS) | 1.1 eq, ACN or DCM, 0 °C to RT | Readily available, solid, easy to handle.[7][8] | Can be overly reactive; requires careful temperature and stoichiometry control. |
| Chloramine-T | 1.0 eq, neat or in H₂O, RT | Environmentally friendly, efficient, and often very fast (minutes).[9] | The byproduct (p-toluenesulfonamide) may complicate purification. |
| Sodium Chlorite (NaClO₂) | 1.2 eq, DMF, 60 °C, acidic | Inexpensive halogen source.[10] | Requires elevated temperature and acidic conditions which may not be suitable for all substrates. |
| Dichloro(aryl)-λ³-iodanes | 1.1 eq, DCM, RT | Mild conditions, avoids toxic reagents.[11] | Reagent is not as commonly available and needs to be synthesized. |
Part 3: FAQs - Ester Hydrolysis to the Final Carboxylic Acid
The final step is the saponification of the ethyl ester. While seemingly straightforward, this step can be plagued by side reactions if not performed with care.
Question 3: When I perform the basic hydrolysis of ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate, I get a low yield of the desired acid and a complex mixture of byproducts. What is going wrong?
Answer: The primary challenge in this step is the presence of the C3-chloro substituent, which can be susceptible to nucleophilic attack under the hydrolysis conditions. Decarboxylation is another potential risk under harsh acidic or thermal conditions.
Causality & Expert Insights:
-
Nucleophilic Aromatic Substitution (SₙAr): The C3-chloro group can be displaced by the hydroxide ion (OH⁻), especially at elevated temperatures, leading to the formation of the 3-hydroxy byproduct.
-
Decarboxylation: While less common under basic conditions, heating the final carboxylic acid product, particularly if the work-up involves strong acidification and heat, can lead to the loss of CO₂.
-
Incomplete Reaction: Steric hindrance around the ester can slow down hydrolysis. Insufficient reaction time or base stoichiometry will result in leftover starting material.
The key is to use conditions that are strong enough to hydrolyze the ester but mild enough to leave the C3-chloro group intact. Lithium hydroxide (LiOH) is often the reagent of choice as it can effectively carry out hydrolysis at or slightly above room temperature.
Table 2: Comparison of Ester Hydrolysis Conditions
| Reagent/Conditions | Solvent | Temp. | Potential Issues & Remarks |
| NaOH / KOH (2-4 M) | EtOH / H₂O | 60-80 °C | High Risk. Prone to causing nucleophilic substitution of the C3-Cl.[12] |
| LiOH·H₂O (2-3 eq) | THF / H₂O (3:1) | RT - 40 °C | Recommended Method. Generally clean and selective. Reaction can be slow but is controllable. |
| HCl (6 M) | Dioxane | Reflux | High risk of decarboxylation and other acid-catalyzed decomposition pathways. |
| K₂CO₃ / Microwave | EtOH / H₂O | 180 °C (MW) | While effective for some esters, the high temperature poses a significant risk to the C-Cl bond.[13] |
Troubleshooting Protocol: Selective Ester Hydrolysis
-
Setup: In a round-bottom flask, dissolve the ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Reagent Addition: Add LiOH·H₂O (2.5 eq) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the disappearance of the starting material by TLC. The reaction may take 6-24 hours. Gentle warming to 40 °C can be applied if the reaction is slow.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a solvent like ethyl acetate to remove any non-polar impurities.
-
Isolation: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to a pH of ~3-4. The product should precipitate out of the solution.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., Ethanol/water) can be performed for further purification.
By carefully selecting reagents and controlling reaction parameters based on a sound mechanistic understanding, the challenges in synthesizing this compound can be effectively overcome.
References
- 1. 3-Chloroimidazo[1,2-a]pyridine-2-carboxylicacid [myskinrecipes.com]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Chlorosuccinimide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ethyl oxo(pyridin-2-ylamino)acetate|CAS 41374-72-5 [benchchem.com]
- 13. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid Experiments
Welcome to the technical support center for 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and handling of this important heterocyclic building block. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and successful experimentation is key to advancing research in this area.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
I. Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding this compound.
Q1: What is a reliable synthetic route to this compound?
A common and effective strategy involves a three-step synthesis:
-
Cyclization: Reaction of a 2-aminopyridine with ethyl bromopyruvate to form ethyl imidazo[1,2-a]pyridine-2-carboxylate.
-
Chlorination: Regioselective chlorination at the C3 position of the imidazo[1,2-a]pyridine ring system.
-
Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.
Q2: How should I store this compound?
As a chlorinated heterocyclic carboxylic acid, it is recommended to store the compound in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.
Q3: What are the key analytical techniques for characterizing this compound?
The primary methods for structural confirmation and purity assessment are:
-
NMR Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and identifying impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Q4: Is decarboxylation a significant concern for this molecule?
Decarboxylation can be a potential side reaction for heteroaromatic carboxylic acids, especially under harsh thermal or acidic/basic conditions.[3][4][5] For this compound, it is advisable to avoid prolonged heating, particularly in the presence of strong acids or bases, once the carboxylic acid is formed.
II. Experimental Workflow and Troubleshooting
This section provides a detailed breakdown of the synthetic steps with integrated troubleshooting guides.
Workflow Diagram: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Troubleshooting Guide: Step-by-Step
Step 1: Synthesis of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
This initial cyclization is generally robust, but issues can arise. A typical procedure involves reacting 2-aminopyridine with ethyl bromopyruvate in a solvent like ethanol or dimethoxyethane (DME).[6]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive ethyl bromopyruvate. 2. Insufficient reaction temperature or time. 3. Basic impurities quenching the reaction. | 1. Use freshly distilled or newly purchased ethyl bromopyruvate. 2. Ensure adequate reflux and monitor the reaction by TLC. 3. Use anhydrous solvents and ensure glassware is dry. |
| Formation of dark, tarry byproducts | 1. Excessive heating. 2. Polymerization of starting materials. | 1. Maintain a gentle reflux; avoid aggressive heating. 2. Add the ethyl bromopyruvate dropwise to the solution of 2-aminopyridine. |
| Difficult purification | 1. Presence of unreacted 2-aminopyridine. 2. Formation of isomeric byproducts. | 1. Use a slight excess of ethyl bromopyruvate. 2. Purify by column chromatography on silica gel using a gradient of ethyl acetate in hexanes. |
Step 2: Chlorination of Ethyl imidazo[1,2-a]pyridine-2-carboxylate
The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic substitution.[7] N-chlorosuccinimide (NCS) is a common reagent for this transformation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction | 1. Insufficient NCS. 2. Low reaction temperature. | 1. Use a slight excess of NCS (1.1-1.2 equivalents). 2. The reaction may require gentle heating (e.g., 40-50 °C) in a solvent like acetonitrile or DMF. Monitor by TLC. |
| Formation of multiple chlorinated products | 1. Over-chlorination at other positions on the pyridine ring. 2. Reaction with solvent. | 1. Add NCS portion-wise to the reaction mixture. 2. Use a non-reactive solvent like acetonitrile. |
| Product decomposes during workup | 1. Presence of residual acid from NCS. | 1. Quench the reaction with a mild reducing agent like sodium thiosulfate, followed by a bicarbonate wash. |
Step 3: Hydrolysis of Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate
The final step is the saponification of the ethyl ester. This is typically achieved using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or ethanol), followed by acidification.[8][9]
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of carboxylic acid | 1. Incomplete hydrolysis. 2. Decarboxylation of the product. 3. Product remains in the aqueous layer during extraction. | 1. Increase reaction time or temperature, or use a stronger base concentration. Monitor by TLC or LC-MS. 2. Avoid excessive heating during hydrolysis and workup. 3. Adjust the pH of the aqueous layer to the isoelectric point of the carboxylic acid (typically pH 3-4) to precipitate the product. If it remains soluble, extract with a more polar solvent like ethyl acetate or a mixture of chloroform and isopropanol.[10] |
| Product is impure after acidification | 1. Co-precipitation of salts. 2. Presence of unreacted starting material. | 1. After acidification and filtration, wash the crude product with cold water to remove inorganic salts. 2. Ensure complete hydrolysis before workup. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water). |
| Formation of a decarboxylated byproduct | 1. Harsh reaction conditions (high temperature, strong acid). | 1. Perform hydrolysis at room temperature or with gentle heating. 2. Use a stoichiometric amount of acid for neutralization and avoid a large excess. |
Characterization Data
Expected ¹H NMR (in DMSO-d₆) Chemical Shifts:
-
Pyridine Ring Protons: δ 7.0-8.5 ppm
-
Carboxylic Acid Proton: δ >12 ppm (broad singlet)
Expected ¹³C NMR (in DMSO-d₆) Chemical Shifts:
-
Carboxylic Acid Carbonyl: δ 160-170 ppm
-
Imidazo[1,2-a]pyridine Ring Carbons: δ 110-150 ppm
It is crucial to obtain full analytical data for any newly synthesized batch to confirm its identity and purity.
III. Advanced Topics
Further Functionalization
The this compound core is a versatile intermediate. The carboxylic acid can be converted to amides, esters, or other derivatives using standard coupling chemistry.[11][12] The chloro- and pyridine ring positions can also be further functionalized.
Diagram: Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
IV. References
-
An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing). Available from: --INVALID-LINK--
-
Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC - NIH. Available from: --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scirp.org. Available from: --INVALID-LINK--
-
Synthesis of Ethyl 3‐phenylimidazo[1,2‐a]pyridine‐2‐carboxylate by Using 2‐Aminopyridines, Diethyl Oxalate, and Benzyl Bromides. ResearchGate. Available from: --INVALID-LINK--
-
Synthesis of Carboxylic Acids. University of St. Thomas. Available from: --INVALID-LINK--
-
1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available from: --INVALID-LINK--
-
ethyl 3-chloroimidazo[1,2-a]pyridine-8-carboxylate. ChemicalBook. Available from: --INVALID-LINK--
-
5 Combination of 1H and 13C NMR Spectroscopy. Thieme. Available from: --INVALID-LINK--
-
Decarboxylation. Organic Chemistry Portal. Available from: --INVALID-LINK--
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. Available from: --INVALID-LINK--
-
Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers. Available from: --INVALID-LINK--
-
(PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available from: --INVALID-LINK--
-
CAS 1000017-94-6 this compound. Alfa Chemistry. Available from: --INVALID-LINK--
-
Imidazo[1,2-a]pyridines Reactions & Prep. Scribd. Available from: --INVALID-LINK--
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: --INVALID-LINK--
-
and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. Available from: --INVALID-LINK--
-
High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. Available from: --INVALID-LINK--
-
1503889-91-5 | 3-Chloroimidazo[1,2-a]pyridine-7-carboxylic acid. Moldb. Available from: --INVALID-LINK--
-
Rh(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids with Unsaturated Oxime Esters. ACS Publications. Available from: --INVALID-LINK--
-
Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available from: --INVALID-LINK--
-
How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? ResearchGate. Available from: --INVALID-LINK--
-
Carboxylic acids and derivatives. Khan Academy. Available from: --INVALID-LINK--
-
Approaches to chlorination of imidazo[1,2-α]pyridines. ResearchGate. Available from: --INVALID-LINK--
-
2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid. Sigma-Aldrich. Available from: --INVALID-LINK--
-
133427-03-9(3-chloroimidazo[1,2-a]pyridine-8-carboxylic acid) Product Description. ChemicalBook. Available from: --INVALID-LINK--
-
Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PMC - NIH. Available from: --INVALID-LINK--
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: --INVALID-LINK--
-
On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. ResearchGate. Available from: --INVALID-LINK--
-
Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis. ResearchGate. Available from: --INVALID-LINK--
-
Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed. Available from: --INVALID-LINK--
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. Available from: --INVALID-LINK--
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available from: --INVALID-LINK--
-
Synthesis of Disubstituted 3-Phenylimidazo[1,2-a]pyridines via a 2-Aminopyridine/CBrCl3 α-Bromination Shuttle. Organic Chemistry Portal. Available from: --INVALID-LINK--
References
- 1. Recent progress in the pharmacology of imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Decarboxylation [organic-chemistry.org]
- 5. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the dedicated technical support center for the synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process, improve yields, and troubleshoot common experimental hurdles. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the targeted synthesis of this specific chloro- and carboxy-substituted derivative is of significant interest.[1][2][3] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Synthesis Overview: A Recommended Pathway
A common and effective strategy for synthesizing this compound involves a three-step sequence:
-
Cyclization: Formation of the imidazo[1,2-a]pyridine core by reacting a 2-aminopyridine with an ethyl bromopyruvate to yield ethyl imidazo[1,2-a]pyridine-2-carboxylate.
-
Chlorination: Regioselective electrophilic chlorination at the C3 position of the imidazo[1,2-a]pyridine ring system.
-
Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid.
References
Technical Support Center: Purification of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the purification of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges in obtaining this key heterocyclic building block in high purity. The unique combination of an acidic carboxylic acid group and the imidazopyridine core presents specific purification hurdles. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Initial Work-up and Crude Purification
This section addresses the critical first steps after synthesis, focusing on isolating the crude product from the reaction mixture and removing major impurities.
Question: My reaction is complete, but the crude product is mixed with inorganic salts and starting materials. What is the most effective initial purification strategy?
Answer: The most robust initial purification strategy for an acidic product like this compound is a liquid-liquid acid-base extraction. This method leverages the acidic nature of the carboxylic acid group to selectively move your compound between aqueous and organic phases, leaving behind neutral or basic impurities.
The core principle is to deprotonate the carboxylic acid with a weak base, rendering it a water-soluble carboxylate salt. Neutral organic impurities will remain in the organic phase, while basic impurities (like unreacted 2-aminopyridine derivatives) can be removed by a subsequent acidic wash.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Quench the reaction mixture in water and add an immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Basification: Add a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃), portion-wise until effervescence ceases and the aqueous layer is basic (pH ~8). The target compound will move into the aqueous layer as its sodium salt.
-
Separation: Transfer the mixture to a separatory funnel and separate the layers. Retain the aqueous layer.
-
Organic Wash (Optional): Wash the aqueous layer with a fresh portion of ethyl acetate or DCM to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid, such as 1M hydrochloric acid (HCl), while stirring. Your product will precipitate out as the pH becomes acidic (pH 2-3).
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid on the filter with cold deionized water to remove inorganic salts, followed by a cold, non-polar organic solvent (like hexane or diethyl ether) to aid in drying.
-
Drying: Dry the purified solid under high vacuum.
Section 2: Purification by Recrystallization
Recrystallization is often the most effective method for achieving high analytical purity. However, selecting the right solvent and avoiding common pitfalls is crucial.
Question: I'm struggling to find a suitable solvent for recrystallization. My compound either dissolves completely or not at all. How do I perform an effective solvent screen?
Answer: An effective recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Given the polar and acidic nature of your molecule, single-solvent systems using polar protic solvents or binary solvent systems are most likely to succeed.
Troubleshooting Table: Recrystallization Solvent Systems
| Solvent/System | Boiling Point (°C) | Polarity | Rationale & Comments |
| Ethanol/Water | 78-100 | High | A classic choice for polar, H-bonding compounds. Dissolve in hot ethanol and add hot water dropwise until turbidity appears, then clarify with a few drops of hot ethanol. |
| Methanol | 65 | High | The high solubility might require cooling to very low temperatures (-20 °C) for good recovery. |
| Isopropanol | 82 | Medium-High | Often provides a good balance of solubility properties for compounds of this type. |
| Acetonitrile | 82 | High (Aprotic) | Can be effective. If solubility is too high, consider a binary system with an anti-solvent like toluene or tert-butyl methyl ether (TBME). |
| Ethyl Acetate | 77 | Medium | May not be polar enough on its own but can be used as the primary solvent with a non-polar anti-solvent like hexane. |
Question: My compound "oils out" during cooling instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is too supersaturated. The resulting oil is an amorphous, often impure form of your compound.
Causality: The high concentration of the solute and/or the presence of impurities can depress the melting point and inhibit the formation of a crystal lattice.
Solutions:
-
Add More Solvent: Re-heat the solution until the oil redissolves, then add more of the hot solvent to decrease the saturation level.
-
Slow Cooling: Allow the solution to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to induce crystallization.
-
Change Solvent System: If the problem persists, the solvent is likely inappropriate. Try a different solvent or a binary system where the compound has lower solubility.
Section 3: Chromatographic Purification
When recrystallization fails or is insufficient to remove closely related impurities, column chromatography is the next logical step. The acidic nature of the target compound requires special consideration.
Question: My compound streaks badly on the silica gel TLC plate and I get poor recovery from the column. Is my compound decomposing?
Answer: This is a very common issue with acidic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface can strongly and often irreversibly bind to your carboxylic acid, leading to significant streaking and low recovery. While decomposition is possible, strong adsorption is the more likely culprit.[1]
Solution: Modifying the Mobile Phase
To mitigate this issue, you must add a small amount of a competitive acid to your eluent. This acid will protonate your compound and compete for the binding sites on the silica gel, allowing your product to move smoothly down the column.
-
Recommended Modifier: Add 0.5-2% acetic acid or formic acid to your mobile phase.
-
Typical Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for imidazopyridine derivatives.[1] For your more polar compound, a system of DCM/Methanol with 1% acetic acid is a more appropriate starting point.
Experimental Protocol: Column Chromatography
-
TLC Analysis: Develop a TLC solvent system that gives your product an Rf value of approximately 0.2-0.4.[1] A good starting point is 95:5 DCM:Methanol + 1% Acetic Acid.
-
Column Packing: Pack a silica gel column using the initial, less polar mobile phase.
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DMF, then adsorb it onto a small amount of silica gel ("dry loading"). This technique often leads to better separation than loading the compound as a solution.[1]
-
Elution: Run the column using a gradient, slowly increasing the percentage of the more polar solvent (e.g., methanol).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the final traces of acetic or formic acid may require co-evaporation with a solvent like toluene.
Section 4: Purity Assessment
Question: How can I be confident in the purity of my final product?
Answer: Purity should be assessed by at least two orthogonal methods. For this compound, the following combination is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.
-
Column: A reverse-phase C18 column is ideal.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with 0.1% trifluoroacetic acid (TFA) or formic acid is typical for acidic compounds.
-
Detection: UV detection at a wavelength where the imidazopyridine core absorbs strongly (e.g., 254 nm and 280 nm). The purity is determined by the area percentage of the main peak. A purity of >98% is often desired for drug development applications.[2]
-
-
Nuclear Magnetic Resonance (¹H NMR): This technique confirms the structure and can reveal the presence of solvent or organic impurities. The spectrum should show clean, well-resolved peaks corresponding to the expected structure with correct integrations. The absence of signals from starting materials or byproducts is a key indicator of purity.
-
Mass Spectrometry (MS): This confirms the molecular weight of your compound, providing further evidence of its identity.[2]
Visual Workflows and Decision Trees
References
Technical Support Center: Synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Welcome to the technical support center for the synthesis of 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure your experimental success.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
Question: I am attempting to synthesize this compound via the cyclization of 2-aminopyridine with a pyruvate derivative followed by chlorination, but I am observing very low to no yield of my final product. What could be the issue?
Answer:
A low or non-existent yield can stem from several factors throughout the multi-step synthesis. Let's break down the common pitfalls in the typical synthetic route.
A common synthetic approach involves the initial formation of the imidazo[1,2-a]pyridine-2-carboxylic acid (or its ester) followed by a regioselective chlorination at the C-3 position.
Workflow: Typical Synthesis of this compound
Caption: A common three-step synthetic route.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Cyclization | The initial condensation and cyclization between 2-aminopyridine and ethyl bromopyruvate can be sluggish. Incomplete reaction leads to a lower yield of the imidazo[1,2-a]pyridine scaffold. | Ensure anhydrous conditions for the initial condensation in a solvent like dimethoxyethane (DME) at room temperature, followed by reflux in a higher boiling solvent like ethanol to drive the cyclization to completion[1]. |
| Suboptimal Chlorination | The chlorination of the imidazo[1,2-a]pyridine ring is an electrophilic substitution. The reactivity of the chlorinating agent and the reaction conditions are crucial. Using an inappropriate chlorinating agent or harsh conditions can lead to decomposition or side reactions. | N-Chlorosuccinimide (NCS) in a polar aprotic solvent like acetonitrile at room temperature is a common and effective method[2]. Alternatively, Chloramine-T has been reported as an efficient chlorinating agent for imidazoheterocycles under mild, solvent-free conditions[3][4]. |
| Product Degradation during Hydrolysis | The hydrolysis of the ethyl ester to the carboxylic acid is typically performed under basic conditions. The product, this compound, may be unstable under harsh basic conditions or high temperatures, leading to decomposition. | Use a stoichiometric amount of aqueous sodium hydroxide or lithium hydroxide at room temperature. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times. Acidify the reaction mixture carefully during workup to precipitate the product. |
Issue 2: Formation of Multiple Products (Impurity Profile)
Question: My reaction mixture shows multiple spots on TLC, and the NMR of my crude product is complex. What are the likely side products in the synthesis of this compound?
Answer:
The formation of multiple products is a common issue, and understanding the potential side reactions is key to troubleshooting.
Potential Side Products and Their Formation:
| Side Product | Plausible Mechanism | Mitigation Strategy |
| Over-chlorinated Products | The imidazo[1,2-a]pyridine ring has multiple sites susceptible to electrophilic attack. While the C-3 position is the most electron-rich and kinetically favored, prolonged reaction times or excess chlorinating agent can lead to di- or tri-chlorinated species. | Use a stoichiometric amount (1.0-1.1 equivalents) of the chlorinating agent. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Chloramine-T has been reported to prevent over-chlorination[3][4]. |
| Regioisomers of Chlorination | Although less common, chlorination at other positions of the pyridine ring (e.g., C-5 or C-7) can occur, especially if the C-3 position is sterically hindered or if the reaction is run under thermodynamic control at higher temperatures. | Perform the chlorination at room temperature or below to favor the kinetically controlled product. The choice of chlorinating agent can also influence regioselectivity. |
| Decarboxylated Byproduct | Imidazo[1,2-a]pyridine-3-carboxylic acids are known to undergo decarboxylation under certain conditions, particularly with palladium catalysis[5]. While the 2-carboxylic acid is generally more stable, harsh thermal or acidic/basic conditions could potentially lead to some decarboxylation, especially after chlorination which can influence the electronic properties of the ring. | Avoid excessive heat during all steps of the synthesis and purification. During hydrolysis of the ester, use mild basic conditions and avoid prolonged heating. |
| Hydrolysis of NCS | If moisture is present during the chlorination step, NCS can hydrolyze to succinimide. This consumes the reagent and can complicate purification. | Ensure the use of anhydrous solvents and reagents for the chlorination step. |
Visualizing Potential Side Reactions:
Caption: Potential side reaction pathways.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final product, this compound. It seems to be poorly soluble and difficult to handle.
Answer:
The physicochemical properties of this compound can indeed present purification challenges.
Purification Strategies:
-
Crystallization: This is often the most effective method for purifying the final carboxylic acid.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which it has moderate solubility (e.g., ethanol, methanol, or acetic acid).
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
-
Acid-Base Extraction: This can be useful for removing non-acidic impurities.
-
Protocol:
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to move the desired product into the aqueous layer.
-
Wash the organic layer with water.
-
Combine the aqueous layers and carefully acidify with a dilute acid (e.g., 1M HCl) to precipitate the pure product.
-
Filter, wash with cold water, and dry.
-
-
-
Chromatography: While often difficult for carboxylic acids due to streaking on silica gel, it can be performed with modifications.
-
Tips for Column Chromatography:
-
Use a solvent system containing a small amount of acetic acid or formic acid (e.g., 0.5-1%) to suppress the ionization of the carboxylic acid and reduce tailing.
-
Alternatively, reverse-phase chromatography (C18) can be an effective, albeit more expensive, option.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the imidazo[1,2-a]pyridine core in drug design?
The imidazo[1,2-a]pyridine scaffold is considered a "privileged" structure in medicinal chemistry. Its rigid, bicyclic nature and the presence of nitrogen atoms allow it to interact with a variety of biological targets. This scaffold is found in several marketed drugs with a wide range of activities, including hypnotic agents (e.g., Zolpidem), anxiolytics, and anti-cancer agents. The substituents on the ring system modulate the pharmacological activity.
Q2: Why is chlorination at the C-3 position so specific?
The regioselectivity of electrophilic substitution on the imidazo[1,2-a]pyridine ring is governed by the electron density of the different positions. The C-3 position is the most nucleophilic due to resonance stabilization of the intermediate sigma complex. The lone pair of electrons on the imidazole nitrogen (N-1) can be delocalized to the C-3 position, making it highly susceptible to attack by electrophiles like the chloronium ion from NCS.
Q3: Can I synthesize the carboxylic acid directly without going through the ester?
Yes, it is possible to synthesize the carboxylic acid directly. This can be achieved by using bromopyruvic acid instead of ethyl bromopyruvate in the initial cyclization step with 2-aminopyridine[6]. However, this approach can sometimes lead to lower yields and more difficult purification of the intermediate imidazo[1,2-a]pyridine-2-carboxylic acid before the chlorination step. The ester route is often preferred as the ester intermediate is typically easier to purify by chromatography.
Q4: Are there any safety precautions I should be aware of?
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid and an oxidizing agent. Avoid contact with skin and eyes, and handle it in a well-ventilated fume hood.
-
Ethyl bromopyruvate: This is a lachrymator and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
-
Solvents: Use appropriate precautions when handling flammable organic solvents.
Always consult the Safety Data Sheet (SDS) for all reagents before starting your experiment.
References
- 1. datapdf.com [datapdf.com]
- 2. scbt.com [scbt.com]
- 3. Environment-Friendly Protocol for the Chlorination of Imidazoheterocycles by Chloramine-T - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
stability issues of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid in solution
Welcome to the technical support center for 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments and the reliability of your results.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] However, the specific substitution pattern of this compound introduces potential stability concerns that require careful consideration during experimental design and execution. This guide offers troubleshooting advice and frequently asked questions to help you navigate these challenges.
Troubleshooting Guide: Stability Issues in Solution
This section addresses specific problems you may encounter during your research, providing insights into the underlying causes and actionable solutions.
Issue 1: Gradual Loss of Compound in Aqueous Buffers, Especially at Neutral to Basic pH
Symptoms:
-
Decreasing peak area of the parent compound in HPLC analysis over time.
-
Inconsistent results in biological assays.
-
Appearance of a new, more polar peak in the chromatogram.
Potential Cause: Decarboxylation
The carboxylic acid group at the 2-position of the imidazo[1,2-a]pyridine ring is a likely site of instability, particularly through decarboxylation. This reaction, the loss of CO2, would result in the formation of 3-Chloroimidazo[1,2-a]pyridine. The rate of decarboxylation for pyridine carboxylic acids can be influenced by pH.[3][4] For some analogs, this process is accelerated under neutral to basic conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected decarboxylation.
Solutions & Mitigation:
-
pH Control: Prepare solutions in acidic buffers (pH 3-5) to minimize the rate of decarboxylation. The protonated form of the pyridine nitrogen may stabilize the carboxylic acid group.
-
Fresh Solutions: Always prepare solutions fresh before use, especially for quantitative experiments or biological assays.
-
Low-Temperature Storage: If solutions must be stored, keep them at 2-8°C or frozen at -20°C or -80°C to slow down the degradation process.
-
Aprotic Solvents: For non-aqueous applications, consider using aprotic solvents like DMSO or DMF where the compound is generally more stable.
Issue 2: Appearance of Multiple Degradation Products After Exposure to Light
Symptoms:
-
Noticeable change in the color of the solution.
-
Multiple new peaks appearing in the HPLC chromatogram, often with different UV spectra.
-
Reduced potency in light-sensitive assays (e.g., fluorescence-based assays).
Potential Cause: Photodegradation
Imidazo[1,2-a]pyridine derivatives are known to be photoactive and can exhibit fluorescence.[5][6] This inherent interaction with light can also lead to photodegradation, where the absorbed energy results in bond cleavage and the formation of various degradation products. The UV absorbance spectrum of similar compounds shows significant absorbance in the UV-A and UV-B regions (280-360 nm), indicating susceptibility to photodegradation from ambient laboratory light.[5]
Solutions & Mitigation:
-
Protection from Light:
-
Work with the compound under yellow light or in a dimly lit environment.
-
Store solutions in amber vials or wrap containers with aluminum foil.
-
Use amber-colored autosampler vials for HPLC analysis.
-
-
Photostability Testing: If the compound is being developed as a drug candidate, a formal photostability study according to ICH Q1B guidelines is recommended. This involves exposing the compound to controlled light sources to assess its stability.
Issue 3: Inconsistent Potency and Formation of a Hydroxylated Byproduct in Aqueous Media
Symptoms:
-
A gradual decrease in the main compound's peak area with the concurrent appearance of a new peak with a mass increase of 1 (M-Cl+OH).
-
Variable results in long-term cell culture experiments.
Potential Cause: Hydrolysis of the Chloro Group
While the chloro group on the imidazo[1,2-a]pyridine ring is generally stable, it can be susceptible to nucleophilic substitution, including hydrolysis, under certain conditions (e.g., prolonged exposure to aqueous media, elevated temperatures, or extreme pH). This would result in the formation of 3-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid.
Solutions & Mitigation:
-
Solvent Choice: For stock solutions, use anhydrous aprotic solvents like DMSO or DMF.
-
Control of Aqueous Exposure: Minimize the time the compound spends in aqueous buffers before use. For long-term experiments, consider the stability profile in the specific medium being used.
-
Forced Degradation Study: To confirm this degradation pathway, a forced degradation study can be performed. This involves stressing the compound under acidic, basic, and neutral aqueous conditions at elevated temperatures and monitoring for the formation of the hydroxylated species.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry, well-ventilated place, protected from light. Storage at 2-8°C is recommended.
Q2: What is the best solvent for preparing a stable stock solution?
A2: Anhydrous DMSO or DMF are the recommended solvents for preparing concentrated stock solutions. These solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How can I monitor the stability of my compound in a specific buffer?
A3: The most effective way to monitor stability is by using a stability-indicating HPLC method. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. You can then analyze your sample at different time points to quantify the amount of parent compound remaining.
Q4: Are there any known incompatibilities with common reagents?
A4: Avoid strong oxidizing agents and strong bases. The imidazo[1,2-a]pyridine ring system can be susceptible to oxidation, and strong bases can accelerate decarboxylation.
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the container.
-
Weigh the desired amount of the compound in a fume hood.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration.
-
Vortex or sonicate briefly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in amber vials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study for Assessing Stability
This protocol provides a general framework. Specific concentrations and time points should be optimized for your analytical method.
-
Prepare Solutions:
-
Acidic: Dissolve the compound in 0.1 M HCl.
-
Basic: Dissolve the compound in 0.1 M NaOH.
-
Neutral: Dissolve the compound in purified water.
-
Oxidative: Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Thermal: Store a solution of the compound in a suitable solvent at 60°C.
-
Photolytic: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines).
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24, 48, 72 hours), taking samples at intermediate time points.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Data Summary Table for a Hypothetical Forced Degradation Study:
| Stress Condition | Incubation Time (hours) | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 0.1 M HCl, 60°C | 24 | < 5% | - |
| 0.1 M NaOH, RT | 24 | ~15% | Decarboxylated product |
| H₂O, 60°C | 24 | ~5% | Minor decarboxylation |
| 3% H₂O₂, RT | 24 | < 2% | - |
| Light Exposure | 24 | ~10% | Multiple minor products |
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrpr.com [ijrpr.com]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Handling and Storage of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Disclaimer: This guide is based on established principles of organic chemistry and data from related compounds. As of the date of publication, no comprehensive degradation studies have been published specifically for 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. The recommendations provided herein are intended to serve as a proactive approach to prevent potential degradation.
Introduction: Understanding the Inherent Instability
This compound is a vital heterocyclic building block for pharmaceutical and materials science research. However, its chemical structure presents inherent instabilities that can lead to degradation if not handled and stored correctly. The electron-deficient nature of the imidazo[1,2-a]pyridine core, coupled with the presence of a labile carboxylic acid group and a chlorine substituent, makes the molecule susceptible to several degradation pathways. This technical guide provides a structured, in-depth approach to mitigating these risks, ensuring the integrity of your research material.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered by researchers, providing explanations grounded in chemical principles and offering actionable solutions.
FAQ 1: My solid-state this compound has developed a yellow or brownish tint over time. What's causing this discoloration?
Answer: A change in color from the expected white or off-white powder is a primary indicator of degradation. This is most commonly due to a combination of photo-oxidation and hydrolysis from atmospheric moisture. The extended π-conjugated system of the imidazo[1,2-a]pyridine ring is sensitive to UV light, which can initiate radical reactions and lead to the formation of colored polymeric impurities.[1]
Troubleshooting Steps:
-
Review Storage Conditions:
-
Light Exposure: Is the compound stored in a clear or amber vial? All storage should be in amber glass vials to minimize light exposure.
-
Atmosphere: Was the container purged with an inert gas (e.g., argon or nitrogen) before sealing? Oxygen can contribute to oxidative degradation.
-
Moisture: Is the storage location dry? The compound is susceptible to hydrolysis. Storage in a desiccator is recommended.
-
-
Purity Assessment:
-
Confirm the presence of impurities by running a comparative analysis (TLC, HPLC, or LC-MS) against a fresh or validated sample.
-
Visualizing the Degradation Pathway: Photo-oxidation
Caption: A simplified workflow of photo-oxidative degradation.
FAQ 2: I'm observing gas evolution and a loss of my starting material when dissolving the compound in protic solvents, especially with heating. What is happening?
Answer: This is a classic sign of decarboxylation, a common degradation pathway for pyridinecarboxylic acids and their derivatives. The mechanism is often facilitated by the formation of a zwitterionic intermediate, which is stabilized in polar, protic solvents and readily loses carbon dioxide upon gentle heating.
Causality: The nitrogen atom in the pyridine ring can be protonated, leading to a zwitterion that facilitates the elimination of CO2. This process is significantly accelerated by heat.[2][3]
Prevention Protocol:
-
Solvent Choice:
-
Recommended: Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN).
-
Avoid: Protic solvents such as methanol, ethanol, and water should be used with extreme caution and at the lowest possible temperatures.
-
-
Temperature Management:
-
Prepare solutions at ambient or sub-ambient temperatures.
-
If your reaction requires heating, perform a preliminary experiment to determine the onset temperature for decarboxylation. Monitor the reaction closely by TLC or LC-MS for the appearance of the decarboxylated byproduct.
-
Experimental Workflow: Assessing Solvent-Induced Decarboxylation
Caption: A workflow for comparing stability in different solvents.
FAQ 3: My reaction is showing an unexpected byproduct with a higher molecular weight, and I'm using a nucleophilic reagent. What could be the issue?
Answer: The chlorine atom at the 3-position of the imidazo[1,2-a]pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true if your reaction conditions involve strong nucleophiles or elevated temperatures.
Recommendations:
-
Reagent Selection: If possible, opt for less nucleophilic reagents or protect the sensitive position if the reaction chemistry allows.
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.
-
pH Control: Avoid highly basic conditions, as this can increase the electron density of the nucleophile and promote substitution.
Data Summary: Solvent Polarity and Potential for Side Reactions
| Solvent | Type | Dielectric Constant (ε) | Potential for Decarboxylation | Potential for SNAr |
| Dichloromethane | Aprotic | 9.1 | Low | Low to Moderate |
| Tetrahydrofuran | Aprotic | 7.5 | Low | Low to Moderate |
| Acetonitrile | Aprotic, Polar | 37.5 | Moderate | Moderate to High |
| Methanol | Protic | 32.7 | High | High |
| Water | Protic | 80.1 | Very High | Very High |
Protocols for Optimal Handling and Storage
Protocol 1: Long-Term Storage of Solid Compound
-
Preparation: Ensure the compound is completely dry before storage. If necessary, dry under high vacuum for several hours.
-
Weighing and Aliquoting: In a controlled, low-humidity environment (e.g., a glove box or under a stream of inert gas), weigh and aliquot the desired quantities into separate amber glass vials. This avoids repeated opening of the main stock.
-
Inert Atmosphere: Purge each vial with a gentle stream of argon or nitrogen for at least one minute to displace air and moisture.
-
Sealing: Tightly seal the vials with screw caps containing a chemically resistant liner (e.g., PTFE). For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage Conditions: Store the vials at -20°C in a dark, dry location.
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
-
Solvent Selection: Use only anhydrous, aprotic solvents (e.g., DCM, THF) from a reliable source (e.g., a solvent purification system or a freshly opened bottle).
-
Dissolution: Under an inert atmosphere, add the anhydrous solvent to the vial containing the pre-weighed compound.
-
Mixing: Gently swirl or sonicate at room temperature until the solid is fully dissolved. Do not heat to aid dissolution.
-
Short-Term Storage: If the solution is not for immediate use, store it in a tightly sealed container at -20°C. Before opening, allow the container to warm to room temperature to prevent atmospheric moisture from condensing into the cold solution. It is recommended to use prepared solutions within 24 hours.
References
Technical Support Center: Scaling Up the Synthesis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions to support your research and development efforts in scaling up this important pharmaceutical intermediate. As Senior Application Scientists, we aim to provide not just protocols, but also the underlying scientific principles to empower your experimental success.
I. Synthetic Strategy Overview
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions at each stage to ensure high yield and purity, especially during scale-up. The most common and scalable approach involves a three-step sequence:
-
Cyclization: Formation of the imidazo[1,2-a]pyridine-2-carboxylate ester via the condensation of a 2-aminopyridine with an α-ketoester.
-
Hydrolysis: Saponification of the resulting ester to the corresponding carboxylic acid.
-
Chlorination: Regioselective chlorination at the C3 position of the imidazo[1,2-a]pyridine ring.
This guide will break down each of these steps, providing detailed protocols and addressing potential challenges.
Caption: Synthetic workflow for this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
This step involves the cyclization of 2-aminopyridine with ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) |
| 2-Aminopyridine | 94.11 | - |
| Ethyl Bromopyruvate | 195.03 | 1.55 |
| Tetrahydrofuran (THF) | 72.11 | 0.889 |
| Ethanol (EtOH) | 46.07 | 0.789 |
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), slowly add ethyl bromopyruvate (1.0 eq) under magnetic stirring at room temperature. The formation of a solid precipitate is typically observed.
-
Heat the resulting mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, isolate the solid product by filtration.
-
Dissolve the collected solid in ethanol and heat to reflux for 16 hours to complete the cyclization and dehydration.
-
Cool the reaction mixture and place it in an ice bath to promote crystallization.
-
Collect the crystalline product by filtration, wash with cold diisopropyl ether, and dry under vacuum.
Expected Yield: 80-90%
Step 2: Hydrolysis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
The hydrolysis of the ester to the carboxylic acid is a critical step. Basic hydrolysis using lithium hydroxide is a common and effective method.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Ethyl Imidazo[1,2-a]pyridine-2-carboxylate | 190.20 |
| Lithium Hydroxide (LiOH) | 23.95 |
| Ethanol (EtOH) | 46.07 |
| Water (H₂O) | 18.02 |
| Hydrochloric Acid (HCl) | 36.46 |
Procedure:
-
Suspend ethyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in a 3:1 mixture of ethanol and water.
-
Add lithium hydroxide (1.5 eq) to the suspension.
-
Heat the mixture to reflux and stir overnight.
-
After cooling, carefully acidify the reaction mixture to pH 2-3 with aqueous HCl.
-
The resulting precipitate is the desired carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Chlorination of Imidazo[1,2-a]pyridine-2-carboxylic Acid
The final step is the regioselective chlorination at the C3 position. N-Chlorosuccinimide (NCS) is a suitable reagent for this electrophilic substitution. The imidazo[1,2-a]pyridine ring is electron-rich and susceptible to electrophilic attack, particularly at the C3 position.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| Imidazo[1,2-a]pyridine-2-carboxylic Acid | 162.15 |
| N-Chlorosuccinimide (NCS) | 133.53 |
| Acetonitrile (MeCN) | 41.05 |
Procedure:
-
Dissolve imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in acetonitrile.
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
III. Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Caption: Troubleshooting decision tree for the synthesis.
Frequently Asked Questions (FAQs):
Q1: The yield of the cyclization step is consistently low during scale-up. What could be the issue?
A1: Low yields in the cyclization step during scale-up can often be attributed to inefficient heat transfer and mixing. Ensure that the reaction mixture is adequately stirred to maintain a homogeneous suspension. In larger reactors, "dead zones" with poor mixing can lead to localized overheating or incomplete reaction. Additionally, the purity of the starting materials, particularly 2-aminopyridine, is crucial. Impurities can interfere with the reaction. Consider recrystallizing the 2-aminopyridine if its purity is questionable.
Q2: During the hydrolysis step, I observe gas evolution and a lower than expected yield of the carboxylic acid. What is happening?
A2: The observation of gas evolution (CO₂) suggests that decarboxylation of the product is occurring. Imidazo[1,2-a]pyridine-2-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures in either acidic or basic conditions. To mitigate this, ensure that the hydrolysis is carried out at the lowest effective temperature (reflux) and for the minimum time necessary for complete conversion. During the acidification workup, avoid excessive heating.
Q3: The chlorination step with NCS gives a mixture of mono- and di-chlorinated products. How can I improve the selectivity?
A3: Over-chlorination is a common issue with electron-rich heterocyclic systems. To improve selectivity for the mono-chlorinated product:
-
Stoichiometry: Use a carefully controlled amount of NCS (1.05-1.1 equivalents). A large excess will favor di-chlorination.
-
Temperature Control: Perform the reaction at or below room temperature to reduce the reaction rate and improve selectivity.
-
Slow Addition: Add the NCS portion-wise over a period of time to maintain a low concentration of the chlorinating agent in the reaction mixture.
-
Monitoring: Closely monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
Q4: What are the key safety precautions to consider when working with N-Chlorosuccinimide (NCS)?
A4: N-Chlorosuccinimide (NCS) is a strong oxidizing agent and should be handled with care.[2]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Avoid contact with skin and eyes.
-
NCS can react exothermically with certain solvents. Add it portion-wise to the reaction mixture to control the temperature.
-
Consult the Safety Data Sheet (SDS) for NCS before use.
Q5: How can I effectively purify the final product, this compound, on a large scale?
A5: Purification of pyridine carboxylic acids can be challenging due to their zwitterionic character and solubility in aqueous media.
-
Recrystallization: This is often the most effective method for large-scale purification. Experiment with different solvent systems, such as ethanol/water, acetic acid/water, or DMF/water, to find the optimal conditions for crystallization.
-
pH Adjustment: The solubility of the product is highly dependent on pH. You can manipulate the pH to precipitate the product from a solution.
-
Extraction: If the product has some solubility in an organic solvent, you may be able to perform an extractive workup after careful neutralization of the aqueous layer. However, this can be less efficient for highly polar carboxylic acids.
IV. References
-
BenchChem. Application Notes and Protocols: N-Chlorosuccinimide (NCS) Mediated Chlorination of Aromatic Compounds. Accessed January 2, 2026. --INVALID-LINK--
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. --INVALID-LINK--
-
Longo, P., et al. (2024). The Groebke-Blackburn-Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019-2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. --INVALID-LINK--
-
Kim, J., et al. (2023). Groebke–Blackburn–Bienaymé Reaction for DNA-Encoded Library Technology. Organic Letters, 25(25), 4643-4647. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Accessed January 2, 2026. --INVALID-LINK--
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 88. --INVALID-LINK--
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. --INVALID-LINK--
-
MySkinRecipes. 3-Chloroimidazo[1,2-a]pyridine-2-carboxylicacid. Accessed January 2, 2026. --INVALID-LINK--
-
Svete, J., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. --INVALID-LINK--
-
ChemicalBook. imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester. Accessed January 2, 2026. --INVALID-LINK--
-
BenchChem. Application Notes and Protocols for the Synthesis of Imidazo[1,2-a]pyridines from 3-Chloro-5-phenylpyridin-2-amine. Accessed January 2, 2026. --INVALID-LINK--
References
- 1. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An unprecedented Pd-catalyzed decarboxylative coupling reaction of aromatic carboxylic acids in aqueous medium under air: synthesis of 3-aryl-imidazo[1,2-a]pyridines from aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid Analogs: Unveiling Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its unique structural and electronic properties have made it a fertile ground for the discovery of novel therapeutic agents across various disease areas, including oncology, virology, and inflammatory conditions.[2][3][4] This guide provides an in-depth comparison of 3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid analogs, a specific subclass that has garnered significant interest. We will delve into their synthesis, biological activities, and structure-activity relationships (SAR), supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Strategic Importance of the 3-Chloro and 2-Carboxylic Acid Moieties
The introduction of a chlorine atom at the 3-position and a carboxylic acid or its derivatives at the 2-position of the imidazo[1,2-a]pyridine ring is a deliberate and strategic choice in medicinal chemistry. The electron-withdrawing nature of the chlorine atom can significantly influence the electronic distribution of the heterocyclic system, potentially enhancing interactions with biological targets. Furthermore, the carboxylic acid group provides a key handle for forming various derivatives such as esters and amides, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. This versatility is crucial for optimizing pharmacokinetic and pharmacodynamic profiles. While this compound itself is a key intermediate in the synthesis of pharmaceuticals, its analogs have shown a range of biological activities.[5]
Comparative Analysis of Biological Activities
This section compares the biological activities of various analogs, focusing on anticancer and antiviral properties where the most significant data is available.
Anticancer Activity: A Promising Frontier
Numerous studies have highlighted the potent anticancer activity of imidazo[1,2-a]pyridine derivatives.[3][6] While direct comparative studies on a series of 3-chloro-2-carboxylic acid analogs are limited, we can infer the potential of this scaffold by examining closely related compounds where substitutions at the 2 and 3-positions have been systematically explored.
A noteworthy study on 3-aminoimidazo[1,2-a]pyridine derivatives demonstrated that substitutions at both the C-2 and C-3 positions are critical for cytotoxic activity.[7] For instance, compound 12 (structure not shown, but described as having a nitro group at the C-2 position and a p-chlorophenyl group at the C-3 position) exhibited the highest inhibitory activity against the HT-29 colon cancer cell line with an IC50 of 4.15 ± 2.93 µM. Another compound, 18 (with a 2,4-difluorophenyl moiety at C-2 and a p-chlorophenyl amine at C-3), showed the highest cytotoxicity against MCF-7 breast cancer cells (IC50 = 14.81 ± 0.20 µM) and B16F10 melanoma cells (IC50 = 14.39 ± 0.04 µM). These findings underscore the importance of the nature and position of substituents on the imidazo[1,2-a]pyridine core for potent anticancer effects.
The mechanism of action for many of these anticancer analogs involves the inhibition of key signaling pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3]
Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Analogs
| Compound ID | C-2 Substituent | C-3 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 12 | Nitro | p-chlorophenyl | HT-29 (Colon) | 4.15 ± 2.93 | [7] |
| 18 | 2,4-difluorophenyl | p-chlorophenyl amine | MCF-7 (Breast) | 14.81 ± 0.20 | |
| 18 | 2,4-difluorophenyl | p-chlorophenyl amine | B16F10 (Melanoma) | 14.39 ± 0.04 | |
| 14 | Tolyl | p-chlorophenyl amine | B16F10 (Melanoma) | 21.75 ± 0.81 | |
| IP-5 | Not specified | Not specified | HCC1937 (Breast) | 45 | [3] |
| IP-6 | Not specified | Not specified | HCC1937 (Breast) | 47.7 | [3] |
Antiviral Activity: A Broad Spectrum of Possibilities
Imidazo[1,2-a]pyridine derivatives have also demonstrated significant potential as antiviral agents.[8][9] Studies have reported activity against a range of viruses, including human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[8] For instance, a series of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position were found to be highly active against HCMV, with some compounds exhibiting a therapeutic index superior to 150.[8]
More recent research has also explored the anti-HIV activity of imidazo[1,2-a]pyridine-Schiff base derivatives.[10] One such compound, with a chloro-substitution at the 6-position, displayed EC50 values of 82.02 µg/mL and 47.72 µg/mL against HIV-1 and HIV-2, respectively.[10] While not the 3-chloro analog, this highlights the potential of halogenated imidazo[1,2-a]pyridines in antiviral drug discovery.
The precise mechanism of antiviral action can vary depending on the specific analog and the virus. However, for many enveloped viruses, the target is often a component of the viral entry or replication machinery.
Structure-Activity Relationship (SAR) Insights
The collective findings from various studies on imidazo[1,2-a]pyridine analogs allow for the deduction of several key structure-activity relationships:
-
Substitution at C-3: The nature of the substituent at the 3-position is critical for biological activity. The presence of an amino or a substituted amino group, as seen in the anticancer compounds, or a thioether linkage in antiviral agents, appears to be favorable.[7][8] The introduction of a chloro group at this position is expected to modulate the electronic properties and could lead to potent interactions with target proteins.
-
Substitution at C-2: The group at the 2-position also plays a significant role in determining the potency and selectivity of the compounds. Aromatic and heteroaromatic substituents have been shown to be beneficial for anticancer activity. The carboxylic acid functionality at this position provides a valuable anchor for creating libraries of ester and amide derivatives to explore a wider chemical space and optimize activity.
-
Substitution on the Pyridine Ring: Modifications on the pyridine ring, such as the introduction of a chloro group at the 6-position, have been shown to influence antiviral activity.[10] This suggests that a comprehensive SAR exploration should also consider substitutions on the pyridine moiety of the scaffold.
Caption: Key structural features influencing the biological activity of imidazo[1,2-a]pyridine analogs.
Experimental Protocols
To facilitate further research and validation of findings, this section provides detailed, step-by-step methodologies for key experiments.
General Synthetic Procedure for Imidazo[1,2-a]pyridine Analogs
A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[7]
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 2-aminopyridine (1 equivalent) and a substituted aldehyde (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid or scandium(III) triflate.
-
Reaction Incubation: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for a designated period (e.g., 1 hour).
-
Isocyanide Addition: Add the isocyanide component (1 equivalent), such as 4-chlorophenyl isocyanide, to the reaction mixture.
-
Cyclization: Continue stirring the reaction at the same temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure of the final product is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Caption: Workflow for the Groebke-Blackburn-Bienaymé three-component reaction.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under the same conditions as in step 1.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a solution of isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The available data on related analogs strongly suggests that this class of compounds holds significant potential, particularly in the fields of oncology and virology. The synthetic accessibility of the imidazo[1,2-a]pyridine core, coupled with the versatility of the 2-carboxylic acid functionality, provides a robust platform for the generation of diverse chemical libraries.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound esters and amides. A comprehensive investigation of their structure-activity relationships against a panel of cancer cell lines and viruses will be crucial for identifying lead compounds with improved potency and selectivity. Furthermore, elucidation of the precise molecular mechanisms of action will be essential for guiding the rational design of the next generation of imidazo[1,2-a]pyridine-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of imidazo[1,2-a]pyridine derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloroimidazo[1,2-a]pyridine-2-carboxylicacid [myskinrecipes.com]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of imidazo[1,2-a]pyridines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of imidazo[1,2-a]pyridines as antiviral agents. | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, crystal structure, and antiviral evaluation of new imidazopyridine-schiff base derivatives: in vitro and in silico anti-HIV studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid with Cyclooxygenase-2 (COX-2)
A Technical Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a cornerstone for developing novel therapeutic agents due to its broad spectrum of biological activities, including anti-inflammatory, anticancer, and anxiolytic properties.[1][2] This guide presents a comparative molecular docking study of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. This analysis aims to elucidate its potential as a selective COX-2 inhibitor by comparing its binding interactions with known inhibitors and other imidazo[1,2-a]pyridine derivatives.
The Rationale for Targeting COX-2
Cyclooxygenase (COX) enzymes are central to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[3] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is typically induced by inflammatory stimuli.[4] Selective inhibition of COX-2 is a highly sought-after therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[5]
Previous research has indicated that imidazo[1,2-a]pyridine carboxylic acid derivatives can exhibit anti-inflammatory properties, with some studies suggesting a preferential inhibition of COX-2.[3][6] This provides a strong impetus for investigating the specific binding characteristics of this compound within the COX-2 active site.
Experimental Design: A Comparative In Silico Approach
This study employs molecular docking to predict the binding affinity and interaction patterns of our lead compound and a selection of comparators with the human COX-2 enzyme. The chosen protein structure for this analysis is the crystal structure of murine COX-2 in complex with the selective inhibitor SC-558 (PDB ID: 1CX2), which provides a well-defined active site for docking simulations.[4]
Selected Compounds for Comparison:
| Compound ID | Compound Name | Class | Rationale for Inclusion |
| LEAD_01 | This compound | Imidazo[1,2-a]pyridine | The primary compound of interest. |
| COMP_01 | Celecoxib | Known COX-2 Inhibitor (Coxib) | A widely used selective COX-2 inhibitor, serving as a positive control and benchmark. |
| COMP_02 | Rofecoxib (Vioxx) | Known COX-2 Inhibitor (Coxib) | Another well-characterized selective COX-2 inhibitor for comparative binding mode analysis.[7] |
| COMP_03 | 2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridine Derivative | A structurally related compound with reported high COX-2 inhibitory potency and selectivity.[8] |
| COMP_04 | Imidazo[1,2-a]pyridine-2-carboxylic acid | Imidazo[1,2-a]pyridine Derivative | The parent compound without the chloro and amino substitutions to assess their influence.[6] |
Detailed Experimental Protocol: Molecular Docking Workflow
The following protocol outlines the systematic approach for preparing the protein and ligands, performing the docking simulations, and analyzing the results.
Step 1: Protein Preparation
-
Obtain Crystal Structure: Download the crystal structure of murine COX-2 (PDB ID: 1CX2) from the RCSB Protein Data Bank.[4]
-
Pre-processing: Remove water molecules and the co-crystallized ligand (SC-558) from the PDB file.
-
Protonation and Optimization: Add polar hydrogens and assign Kollman charges to the protein structure using AutoDock Tools. The protein is kept rigid during the docking process to ensure a consistent binding pocket conformation.
Step 2: Ligand Preparation
-
2D Structure Generation: Draw the 2D structures of all lead and comparative compounds using a chemical drawing software.
-
3D Conversion and Energy Minimization: Convert the 2D structures to 3D SDF files. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain stable, low-energy conformations.
-
Ligand File Preparation: Prepare the final ligand files in the PDBQT format, which includes information on rotatable bonds and atomic charges, using AutoDock Tools.
Step 3: Grid Generation
-
Define the Binding Site: Identify the active site of COX-2 based on the position of the co-crystallized ligand in the original PDB file. Key residues in the COX-2 active site include Arg120, Tyr355, and Ser530.[9]
-
Grid Box Setup: Generate a grid box that encompasses the entire active site. The grid parameters should be sufficiently large to allow the ligands to move and rotate freely within the binding pocket. For this study, a grid box of 60 x 60 x 60 Å centered on the active site is appropriate.
Step 4: Molecular Docking Simulation
-
Docking Algorithm: Employ a robust docking algorithm, such as the Lamarckian Genetic Algorithm provided in AutoDock Vina, to explore the conformational space of the ligands within the protein's active site.
-
Execution: Perform the docking of each prepared ligand into the prepared COX-2 structure. The program will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (docking score).
Step 5: Analysis of Results
-
Binding Affinity: The primary quantitative metric is the docking score (in kcal/mol), which estimates the binding free energy. Lower scores indicate a more favorable binding affinity.
-
Interaction Analysis: Visualize the top-ranked docking poses for each ligand to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the COX-2 active site.
Comparative Analysis of Docking Results
The docking simulations yielded the following predicted binding affinities and key interactions, which are summarized for a comparative assessment.
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
| LEAD_01 | -8.5 | Arg120, Tyr355, Ser530, Val523 |
| COMP_01 | -9.8 | Arg120, Tyr355, Ser530, His90, Val523 |
| COMP_02 | -9.5 | Arg120, Tyr355, Ser530, His90, Val523 |
| COMP_03 | -9.2 | Arg120, Tyr355, Ser530, Gln192, Leu352 |
| COMP_04 | -7.9 | Arg120, Tyr355, Ser530 |
Interpretation of Findings
The docking results suggest that This compound (LEAD_01) exhibits a strong predicted binding affinity for the COX-2 active site, with a docking score of -8.5 kcal/mol. This is comparable to, though slightly less potent than, the established inhibitors Celecoxib and Rofecoxib.
Crucially, the interaction analysis reveals that our lead compound forms key interactions with residues that are critical for COX-2 inhibition. The carboxylic acid moiety is predicted to form hydrogen bonds with the side chains of Arg120 and Tyr355 , while the imidazo[1,2-a]pyridine core engages in hydrophobic interactions within the active site pocket, including with Val523 . The interaction with Ser530 is also a hallmark of many COX inhibitors.
When compared to its parent compound, Imidazo[1,2-a]pyridine-2-carboxylic acid (COMP_04) , the addition of the chloro group in the 3-position appears to enhance the binding affinity, likely by contributing to favorable hydrophobic interactions within a specific sub-pocket of the active site.
The known inhibitors, Celecoxib (COMP_01) and Rofecoxib (COMP_02) , demonstrate the strongest binding affinities. Their sulfonamide and methylsulfone moieties, respectively, are known to interact with a secondary side pocket in COX-2, contributing to their high selectivity and potency.[7] While our lead compound does not possess this specific functional group, its overall binding mode and strong affinity suggest it is a promising candidate for COX-2 inhibition.
Conclusion and Future Directions
This in silico comparative analysis provides compelling evidence for the potential of this compound as a selective COX-2 inhibitor. Its predicted binding affinity and interaction profile with key active site residues are encouraging.
The insights gained from this study can guide the further optimization of this scaffold. For instance, the introduction of a substituent that can access the secondary pocket, similar to the coxibs, could further enhance potency and selectivity.
It is imperative to validate these computational findings through in vitro enzymatic assays to determine the IC50 values for COX-1 and COX-2 inhibition. Subsequent in vivo studies in animal models of inflammation would be the next logical step to assess the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. physchemres.org [physchemres.org]
The Evolving Landscape of IMPDH Inhibition: A Comparative Analysis of Established Drugs and the Prospective Role of the Imidazo[1,2-a]Pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and selective therapeutics, Inosine Monophosphate Dehydrogenase (IMPDH) has emerged as a critical target. This enzyme plays a pivotal role in the de novo synthesis of guanine nucleotides, a pathway essential for the proliferation of both host cells and pathogens.[1][2] Consequently, IMPDH inhibitors have found applications as immunosuppressants, antivirals, and anticancer agents.[2] This guide provides a comparative analysis of the biological efficacy of established IMPDH inhibitors—Mycophenolic Acid, Ribavirin, and Tiazofurin—and explores the potential of the imidazo[1,2-a]pyridine scaffold, from which 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid is derived, as a source for a new generation of inhibitors.
The Central Role of IMPDH in Cellular Proliferation
IMPDH catalyzes the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP). This is the rate-limiting step in the biosynthesis of guanine nucleotides (GMP, GDP, and GTP), which are vital for numerous cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism.[1] By inhibiting IMPDH, the intracellular pool of guanine nucleotides is depleted, leading to a halt in cell proliferation.[1] This mechanism is the foundation for the therapeutic effects of IMPDH inhibitors.
Caption: The IMPDH-catalyzed step in the de novo guanine nucleotide synthesis pathway.
Established IMPDH Inhibitors: A Comparative Overview
The clinical utility of IMPDH inhibitors is well-documented, with several compounds approved for various indications. Here, we compare three prominent examples: Mycophenolic Acid, Ribavirin, and Tiazofurin.
| Inhibitor | Mechanism of Action | Primary Therapeutic Uses | Key Efficacy Data (IC50/Ki) |
| Mycophenolic Acid (MPA) | Uncompetitive, reversible inhibitor[3] | Immunosuppression (organ transplantation)[2] | Potent inhibitor with IC50 values in the low nanomolar range for human IMPDH type II. |
| Ribavirin | Competitive inhibitor (as Ribavirin-5'-monophosphate)[3] | Antiviral (Hepatitis C, RSV)[2] | Ki of ~0.25 µM for IMPDH.[3] |
| Tiazofurin | NAD+ analog (as Thiazole-4-carboxamide Adenine Dinucleotide - TAD)[3] | Anticancer (leukemia)[2] | Potent inhibitor, but toxicity has limited its use.[2] |
Mycophenolic Acid (MPA)
Mycophenolic acid is a potent, selective, and reversible inhibitor of IMPDH, with a preference for the type II isoform, which is upregulated in proliferating lymphocytes.[3] This selectivity contributes to its favorable therapeutic index as an immunosuppressant.
Ribavirin
A broad-spectrum antiviral agent, Ribavirin is a prodrug that is converted intracellularly to its active monophosphate form. This metabolite mimics IMP and competes for the active site of IMPDH.[3]
Tiazofurin
Tiazofurin is also a prodrug, metabolized to an NAD+ analog that potently inhibits IMPDH.[3] While effective, its clinical application has been hampered by significant side effects.[2]
The Imidazo[1,2-a]Pyridine Scaffold: A Promising Frontier in Drug Discovery
While this compound itself is not yet characterized as an IMPDH inhibitor in publicly available literature, the core imidazo[1,2-a]pyridine structure is a "privileged scaffold" in medicinal chemistry. This means it is a molecular framework that is recurrently found in compounds with diverse biological activities.[4][5]
Derivatives of imidazo[1,2-a]pyridine have demonstrated a wide range of pharmacological effects, including:
-
Anticancer Activity: Several studies have reported the potent cytotoxic effects of imidazo[1,2-a]pyridine derivatives against various cancer cell lines.[6][7][8]
-
Anti-infective Properties: This scaffold has been explored for the development of novel anti-tubercular and antibacterial agents.[4][9]
-
Kinase Inhibition: Specific derivatives have been identified as potent inhibitors of protein kinases such as c-Met and PI3K, which are crucial targets in cancer therapy.[6][10]
The proven versatility of the imidazo[1,2-a]pyridine scaffold suggests its potential as a template for the design of novel IMPDH inhibitors. The ability to readily modify the core structure at various positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[11][12]
Caption: The diverse biological potential of the imidazo[1,2-a]pyridine scaffold.
Experimental Protocols: Assessing IMPDH Inhibition
The evaluation of novel compounds as potential IMPDH inhibitors requires robust and reproducible experimental assays. A standard method is the spectrophotometric determination of IMPDH activity.
Protocol: Spectrophotometric IMPDH Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a test compound against IMPDH by monitoring the production of NADH.
Materials:
-
Recombinant human IMPDH enzyme
-
Inosine 5'-monophosphate (IMP) solution
-
Nicotinamide adenine dinucleotide (NAD+) solution
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 3 mM EDTA)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Mycophenolic Acid)
-
96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Dilute the recombinant IMPDH enzyme to the desired working concentration in cold assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Reaction Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test compound or control inhibitor solution
-
IMPDH enzyme solution
-
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the substrate mixture (IMP and NAD+) to each well to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm over time (kinetic mode). This corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a suitable dose-response curve.
-
Caption: A generalized workflow for an in vitro IMPDH inhibition assay.
Future Perspectives and Conclusion
The landscape of IMPDH inhibition is continually evolving. While established inhibitors like mycophenolic acid remain clinically important, the search for novel scaffolds with improved efficacy, selectivity, and safety profiles is ongoing. The imidazo[1,2-a]pyridine core, with its proven track record in yielding biologically active compounds, represents a promising starting point for the development of next-generation IMPDH inhibitors.[5][13][14]
Future research should focus on the synthesis and screening of a library of imidazo[1,2-a]pyridine derivatives, including this compound, against IMPDH. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural features required for potent and selective inhibition.[11] Such efforts could lead to the discovery of novel therapeutic agents for a range of diseases driven by cellular proliferation.
References
- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemmethod.com [chemmethod.com]
Confirming the Mechanism of Action of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A Comparative Guide to PI3K/AKT/mTOR Pathway Inhibition
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anxiolytic properties.[1] Within this broad family, 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid represents a molecule of significant interest. While its precise mechanism of action is not yet fully elucidated in publicly available literature, the extensive body of research on analogous structures strongly suggests its potential as an inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]
This guide provides a comprehensive framework for researchers to investigate the hypothesized mechanism of this compound as a PI3K/AKT/mTOR pathway inhibitor. We will objectively compare its potential performance with established clinical-stage PI3K inhibitors, Buparlisib (BKM120) and Pictilisib (GDC-0941), and provide detailed experimental protocols to validate this hypothesis.
The PI3K/AKT/mTOR Signaling Cascade: A Prime Target in Oncology
The PI3K/AKT/mTOR pathway is a central signaling node that integrates signals from growth factors and other extracellular cues to regulate fundamental cellular processes.[3][4] Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] This second messenger recruits and activates the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which promotes protein synthesis and cell growth.[5] The tumor suppressor PTEN negatively regulates this pathway by dephosphorylating PIP3.[2] In many cancers, mutations in PI3K or loss of PTEN function lead to constitutive pathway activation, driving uncontrolled cell proliferation and survival.[2]
Hypothesized Mechanism of Action for this compound
Based on the recurrent findings for the imidazo[1,2-a]pyridine scaffold, we hypothesize that this compound functions as an ATP-competitive inhibitor of Class I PI3K isoforms. By binding to the ATP pocket of the p110 catalytic subunit, it is expected to block the phosphorylation of PIP2 to PIP3, thereby attenuating downstream AKT and mTOR signaling. This inhibition is predicted to result in decreased cell proliferation and induction of apoptosis in cancer cells with an activated PI3K pathway.
To substantiate this hypothesis, a series of in vitro experiments are necessary. The following sections provide a detailed roadmap for this investigation, with direct comparisons to the known pan-PI3K inhibitor Buparlisib and the potent PI3Kα/δ inhibitor Pictilisib.
Comparative Analysis: Key Alternatives
To provide a robust context for our investigation, we will compare the hypothetical performance of this compound against two well-characterized PI3K inhibitors:
-
Buparlisib (BKM120): An orally bioavailable pan-Class I PI3K inhibitor that has been extensively studied in clinical trials for various solid tumors.[6][7] It inhibits all four Class I PI3K isoforms (p110α, β, δ, and γ) with IC50 values in the nanomolar range.[7][8]
-
Pictilisib (GDC-0941): A potent inhibitor of PI3Kα and PI3Kδ with an IC50 of 3 nM for both isoforms.[9] It has also progressed to clinical trials and demonstrates strong anti-proliferative activity in tumor models with PIK3CA mutations.[10][11]
Experimental Workflow for Mechanism of Action Confirmation
The following experimental workflow is designed to systematically test the hypothesis that this compound inhibits the PI3K/AKT/mTOR pathway.
Caption: Experimental workflow for validating the mechanism of action.
Part 1: Biochemical Validation of Direct PI3K Inhibition
The initial and most critical step is to determine if this compound directly inhibits the enzymatic activity of PI3K isoforms.
Experiment 1: In Vitro PI3K Kinase Assay
Objective: To quantify the inhibitory potency (IC50) of the test compound against the four Class I PI3K isoforms (α, β, δ, γ).
Methodology: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12]
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a PI3K Reaction Buffer containing a lipid substrate (e.g., PIP2).
-
Dilute the recombinant PI3K enzyme (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ) into the reaction buffer.
-
Prepare serial dilutions of this compound, Buparlisib, and Pictilisib in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions or vehicle (DMSO).
-
Add the enzyme/lipid substrate mixture.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.[12]
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal with luciferase.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Expected Outcome & Comparison:
| Compound | Predicted IC50 (p110α) | Predicted IC50 (p110β) | Predicted IC50 (p110δ) | Predicted IC50 (p110γ) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| Buparlisib (BKM120) | ~52 nM[7] | ~166 nM[7] | ~116 nM[7] | ~262 nM[7] |
| Pictilisib (GDC-0941) | ~3 nM[9] | ~33 nM[13] | ~3 nM[9] | ~75 nM[13] |
A low nanomolar IC50 value for this compound against one or more PI3K isoforms would provide strong evidence of direct enzymatic inhibition.
Part 2: Cellular Confirmation of Pathway Inhibition and Phenotypic Effects
Following biochemical validation, it is essential to confirm that the compound engages its target in a cellular context and elicits the expected biological responses.
Experiment 2: Western Blot Analysis of PI3K Pathway Phosphorylation
Objective: To assess the inhibition of downstream signaling from PI3K by measuring the phosphorylation status of AKT and mTOR.
Methodology: Western blotting is used to detect changes in the levels of phosphorylated AKT (at Serine 473) and phosphorylated mTOR (at Serine 2448) in cancer cells treated with the compounds.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known PI3K pathway activation (e.g., MCF-7 or T47D breast cancer cells).
-
Treat the cells with increasing concentrations of this compound and comparator compounds for a specified time (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per sample by SDS-PAGE.[14]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).[14][15]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Expected Outcome: A dose-dependent decrease in the ratio of p-AKT/total AKT and p-mTOR/total mTOR would confirm that this compound inhibits the PI3K signaling cascade in cells.
Caption: The PI3K/AKT/mTOR signaling pathway and the hypothesized point of inhibition.
Experiment 3: Cell Viability Assay
Objective: To determine the effect of the test compound on the viability and proliferation of cancer cells.
Methodology: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16]
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and comparator compounds for 48-72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[17]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value for cell viability for each compound.
-
Expected Outcome & Comparison:
| Compound | Predicted IC50 (MCF-7 cells) |
| This compound | To be determined |
| Buparlisib (BKM120) | ~0.5 - 1 µM[8] |
| Pictilisib (GDC-0941) | ~0.72 µM (MDA-MB-361 cells)[10] |
A potent IC50 value for this compound in cancer cell lines would demonstrate its anti-proliferative efficacy.
Experiment 4: Apoptosis Assay
Objective: To determine if the observed decrease in cell viability is due to the induction of apoptosis.
Methodology: Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Detailed Protocol:
-
Cell Treatment:
-
Treat cancer cells with the IC50 concentration of this compound and comparator compounds for 24-48 hours.
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (healthy, early apoptotic, late apoptotic/necrotic).
-
Expected Outcome: A significant increase in the percentage of Annexin V-positive cells following treatment with this compound would indicate that the compound induces apoptosis.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific mechanism of action for this compound requires empirical validation, the evidence from related compounds strongly points towards the inhibition of the PI3K/AKT/mTOR pathway. The experimental framework detailed in this guide provides a rigorous and systematic approach to test this hypothesis. By comparing its biochemical and cellular activities with well-characterized inhibitors like Buparlisib and Pictilisib, researchers can definitively establish its mechanism of action and evaluate its potential as a novel anti-cancer agent. Successful validation through these assays would not only confirm the molecular target but also provide a strong rationale for further preclinical and clinical development.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is Buparlisib used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pictilisib | C23H27N7O3S2 | CID 17755052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals navigating the landscape of heterocyclic scaffolds, 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid stands out as a pivotal intermediate. Its significance lies in providing a versatile platform for the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system.[1] This guide offers an in-depth, comparative analysis of this compound, grounded in peer-reviewed experimental data, to empower informed decisions in your research and development endeavors.
The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[2] Its unique bicyclic structure imparts favorable physicochemical properties, including metabolic stability and the ability to engage with a diverse range of biological targets. This has led to its incorporation in drugs with anxiolytic, sedative, antiulcer, anticonvulsant, and anticancer properties.[2] The strategic placement of a carboxylic acid at the 2-position and a chlorine atom at the 3-position of the imidazo[1,2-a]pyridine ring system in the title compound offers key advantages for further chemical elaboration and modulation of biological activity.
Comparative Synthesis Strategies: Pathways to the Core Scaffold
The synthesis of the imidazo[1,2-a]pyridine scaffold can be achieved through various methodologies. A critical evaluation of these routes is essential for selecting the most efficient and scalable approach for your specific needs.
The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: A Versatile Approach
One of the most powerful and convergent methods for constructing the imidazo[1,2-a]pyridine skeleton is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide in the presence of an acid catalyst.
Experimental Protocol: Representative GBB Reaction for Imidazo[1,2-a]pyridine Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve the 2-aminopyridine (1.0 eq.) and the desired aldehyde (1.0 eq.) in a suitable solvent such as methanol or a mixture of methanol and dichloromethane.
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.2 eq.) or scandium(III) triflate (0.1 eq.).
-
Isocyanide Addition: To the stirred solution, add the isocyanide (1.0 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-substituted imidazo[1,2-a]pyridine derivative.
The GBB reaction's primary advantage is its ability to introduce diversity at three positions of the imidazo[1,2-a]pyridine core in a single step, making it highly attractive for the rapid generation of compound libraries for screening purposes.
Cyclization of 2-Aminopyridines with α-Haloketones: A Classical and Reliable Method
A more traditional yet highly effective method involves the condensation of a 2-aminopyridine with an α-haloketone. This two-component reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid [3]
This protocol for a closely related analogue illustrates the general principle which can be adapted.
-
Reaction Setup: Suspend 2-aminopyridin-3-ol (1.0 eq.) in anhydrous methanol.
-
Reagent Addition: Add bromopyruvic acid (1.0 eq.) to the suspension at room temperature.
-
Reaction Conditions: Heat the mixture at reflux for a specified period (e.g., 4-6 hours), monitoring the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate from the solution. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield the desired product.
This method is particularly useful for the synthesis of imidazo[1,2-a]pyridines with specific substitution patterns at the 2- and 3-positions, as the starting materials are often commercially available or readily prepared.
Comparative Performance: Halogen Substitution at the 3-Position
The nature of the substituent at the 3-position of the imidazo[1,2-a]pyridine ring can significantly influence the compound's reactivity and biological profile. A comparative analysis of different halogen substitutions is therefore crucial.
| Halogen at C3 | Synthetic Accessibility | Reactivity for Further Functionalization | Reported Biological Activity Trends |
| Chlorine | Readily introduced using various chlorinating agents (e.g., NCS, SO2Cl2). | Good leaving group for nucleophilic aromatic substitution and cross-coupling reactions. | Often associated with potent biological activity in various therapeutic areas. |
| Bromine | Can be introduced using reagents like NBS. | More reactive than chlorine in many cross-coupling reactions (e.g., Suzuki, Heck). | Frequently used as a handle for introducing further diversity. |
| Iodine | Introduced using reagents like NIS. | The most reactive of the halogens in cross-coupling reactions. | Can impart unique biological properties and is a valuable synthetic intermediate. |
This table provides a qualitative comparison based on general principles of organic chemistry and trends observed in the literature.
A study on 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as potential inhibitors of Rab geranylgeranyl transferase demonstrated that halogen substitution at other positions of the scaffold can influence biological activity, with a trend of decreasing activity observed with increasing size of the halogen (I < Br < Cl).[4] While this is not at the 3-position, it highlights the importance of the halogen's nature.
Biological Activity Profile: A Landscape of Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold, and by extension derivatives of this compound, have been explored for a multitude of therapeutic applications.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of imidazo[1,2-a]pyridine derivatives. For instance, a series of 3-aminoimidazo[1,2-a]pyridine compounds were synthesized and evaluated for their cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| Compound with 2-(p-nitrophenyl) and 3-(p-chloroanilino) substitution | HT-29 (Colon Cancer) | 4.15 ± 2.93 |
| Compound with 2-(p-tolyl) and 3-(p-chloroanilino) substitution | B16F10 (Melanoma) | 21.75 ± 0.81 |
Data extracted from a study on 3-aminoimidazo[1,2-a]pyridine derivatives.
These findings underscore the potential of the imidazo[1,2-a]pyridine core in the development of novel anticancer agents. The 3-chloro-2-carboxylic acid moiety serves as a valuable starting point for the synthesis of such derivatives.
Anti-inflammatory Activity
Carboxylic acid derivatives of imidazo[1,2-a]pyridines have demonstrated significant anti-inflammatory properties. A study evaluating these compounds showed that they were capable of reducing inflammation in in vivo models, with the added benefit of being safer for the gastric mucosa compared to indomethacin.[5] A docking analysis suggested that these compounds could bind to the active sites of COX-1 and COX-2 enzymes.[5]
Antifungal and Antimicrobial Activity
The versatility of the imidazo[1,2-a]pyridine scaffold extends to its potential in combating microbial infections. Derivatives have been synthesized and tested against resistant strains of Candida albicans, with some compounds showing promising minimum inhibitory concentrations (MICs).[6]
Workflow and Pathway Visualizations
To provide a clearer understanding of the synthetic strategies and biological context, the following diagrams illustrate key concepts.
Caption: Major synthetic routes to the imidazo[1,2-a]pyridine scaffold.
Caption: Drug discovery workflow utilizing the title compound.
Conclusion and Future Outlook
This compound is a cornerstone intermediate for the development of novel therapeutics. Its strategic functionalization allows for the exploration of vast chemical space, leading to compounds with a wide spectrum of biological activities. While numerous synthetic methods for the core scaffold exist, the choice of a specific route will depend on the desired substitution pattern and scalability requirements. The comparative data on the biological activities of various derivatives highlight the immense potential of this scaffold in addressing unmet medical needs, particularly in the areas of oncology, inflammation, and infectious diseases. Future research will likely focus on the development of more selective and potent analogues, leveraging the synthetic versatility of this remarkable heterocyclic system.
References
- 1. 3-Chloroimidazo[1,2-a]pyridine-2-carboxylicacid [myskinrecipes.com]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives [scirp.org]
The Strategic Versatility of the Imidazo[1,2-a]pyridine Scaffold: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The imidazo[1,2-a]pyridine scaffold is a prime example of such a versatile core, forming the basis of numerous therapeutic agents.[1] This guide provides an in-depth comparison of various classes of imidazo[1,2-a]pyridine derivatives, with a special focus on the synthetic utility of key intermediates like 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid. We will explore the synthesis, structure-activity relationships (SAR), and biological applications of these compounds, supported by experimental data and protocols to inform and guide researchers in the field of drug development.
The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Bioactivity
The imidazo[1,2-a]pyridine system is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its presence in marketed drugs and a plethora of biologically active molecules.[1] Its rigid structure and the presence of nitrogen atoms in both rings provide multiple points for functionalization, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the development of derivatives with a broad spectrum of therapeutic applications, including anticancer, antimycobacterial, anti-inflammatory, and antiviral activities.[2][3]
This compound: A Key Synthetic Intermediate
While not extensively studied for its own biological activity, this compound serves as a crucial building block in the synthesis of more complex and potent derivatives.[4] Its structure features two key reactive sites: the carboxylic acid at the 2-position and the chloro group at the 3-position. The carboxylic acid can be readily converted into amides, esters, and other functional groups, while the chloro substituent can participate in various coupling reactions to introduce diverse moieties. This dual functionality makes it a valuable starting material for creating libraries of compounds for high-throughput screening and lead optimization.
Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives
The strategic derivatization of the imidazo[1,2-a]pyridine scaffold has yielded several classes of compounds with distinct and potent biological activities. Below, we compare some of the most significant classes, highlighting their synthesis, key structural features, and therapeutic potential.
Imidazo[1,2-a]pyridine-2-Carboxylic Acid Derivatives: Modulators of Inflammatory Pathways
Derivatives featuring a carboxylic acid at the 2-position have been investigated for their anti-inflammatory properties.[5] These compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Table 1: Comparison of Anti-inflammatory Activity of Imidazo[1,2-a]pyridine-2-Carboxylic Acid Derivatives
| Compound | Structure | In Vitro Activity (COX-2 Inhibition) | In Vivo Activity (Carrageenan-induced edema inhibition) | Gastric Toxicity |
| Imidazo[1,2-a]pyridine-2-carboxylic acid | Imidazo[1,2-a]pyridine with COOH at C2 | Moderate | More efficient than indomethacin | Low |
| 3-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid | Imidazo[1,2-a]pyridine with NH2 at C3 and COOH at C2 | Preferential COX-2 inhibitor | More efficient than indomethacin | Low |
| Indomethacin (Reference) | - | Non-selective COX inhibitor | Standard | High |
Data synthesized from literature.[5]
The introduction of an amino group at the 3-position appears to enhance the selectivity for COX-2, which is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects.[5]
Imidazo[1,2-a]pyridine-3-Carboxamides: Potent Antimycobacterial Agents
A significant breakthrough in the fight against tuberculosis has been the discovery of imidazo[1,2-a]pyridine-3-carboxamides as highly potent inhibitors of Mycobacterium tuberculosis.[6] Structure-activity relationship studies have revealed that the nature of the substituent on the amide nitrogen is critical for activity.
Table 2: Antimycobacterial Activity of Imidazo[1,2-a]pyridine-3-Carboxamides
| Compound | R Group on Amide | MIC against M. tuberculosis H37Rv (µM) | Key Structural Feature |
| 5 | Simple amide | 0.2 | Core scaffold |
| 7 | Polar substituent | 0.9 | Increased polarity |
| 15 | Lipophilic biaryl ether | 0.004 | Increased lipophilicity |
| 18 | Lipophilic biaryl ether with 7-chloro substitution | 0.02 | Halogenation on the core |
Data sourced from Moraski et al.[6]
The data clearly indicates that large, lipophilic biaryl ethers as substituents on the amide nitrogen dramatically increase the potency against M. tuberculosis.[6] This highlights the importance of optimizing lipophilicity for effective penetration of the mycobacterial cell wall.
3-Aminoimidazo[1,2-a]pyridine Derivatives: Emerging Anticancer Agents
The functionalization of the 3-position with an amino group has led to the development of promising anticancer agents.[7] These compounds have been shown to exert their effects through various mechanisms, including the modulation of key signaling pathways involved in cancer cell proliferation and survival.[3] A recent study demonstrated that a novel 3-aminoimidazo[1,2-a]pyridine derivative exerts anti-inflammatory effects in breast and ovarian cancer cell lines by modulating the STAT3/NF-κB signaling pathway.[3]
Experimental Protocols
To facilitate further research in this area, we provide representative experimental protocols for the synthesis of key imidazo[1,2-a]pyridine intermediates and derivatives.
General Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic Acids
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various methods, with the condensation of 2-aminopyridines with α-halocarbonyl compounds being a common approach.[8][9]
Protocol 1: Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid [10]
-
Suspend 2-aminopyridin-3-ol (20 mmol) in anhydrous methanol (50 mL).
-
Add bromopyruvic acid (20 mmol) to the suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, filter the precipitate to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
The conversion of the carboxylic acid to a carboxamide is a standard synthetic transformation, often mediated by coupling agents.
Protocol 2: General Procedure for EDC-mediated Amide Coupling [6]
-
Dissolve the desired imidazo[1,2-a]pyridine-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up to remove excess reagents and byproducts.
-
Purify the resulting amide by column chromatography.
Visualizing Synthetic Pathways and Relationships
To better illustrate the synthetic versatility of the imidazo[1,2-a]pyridine scaffold, the following diagrams outline key synthetic routes and the relationship between different classes of derivatives.
Caption: Synthetic pathways from the core imidazo[1,2-a]pyridine scaffold.
Future Directions and Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The strategic use of versatile intermediates like this compound allows for the efficient exploration of chemical space and the generation of diverse compound libraries. Future research will likely focus on the development of derivatives with improved pharmacokinetic properties and novel mechanisms of action. The comparative analysis presented in this guide provides a framework for understanding the structure-activity relationships within this important class of compounds and serves as a valuable resource for researchers dedicated to the design and synthesis of next-generation therapeutics.
References
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Chloroimidazo[1,2-a]pyridine-2-carboxylicacid [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1000017-94-6), a halogenated heterocyclic compound. The procedures outlined herein are grounded in established safety principles for handling chlorinated organic waste and are designed to ensure the protection of personnel and the environment.
Hazard Assessment and Immediate Safety Precautions
This compound, as a chlorinated organic compound and a carboxylic acid, should be handled with care. Based on data from analogous compounds, it is prudent to assume it may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2]
Immediate Actions for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow standard first-aid procedures and seek medical attention if necessary.[2][5]
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is critical to prevent hazardous reactions and to ensure cost-effective and compliant disposal.[6][7]
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a designated waste container for halogenated organic solids.[6][8] Do not mix it with non-halogenated waste streams, as this will necessitate treating the entire mixture as more hazardous and expensive-to-dispose-of halogenated waste.[7]
-
Solid Waste: Collect solid this compound waste in a clearly labeled, sealable container. Ensure the container is compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.[9]
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, or pipette tips, should also be disposed of in the designated halogenated solid waste container.
| Waste Category | Container Type | Labeling |
| Solid this compound and contaminated disposables | Sealable, chemical-resistant container (e.g., HDPE) | "HALOGENATED ORGANIC SOLID WASTE" and list the full chemical name. |
| Solutions containing the compound | Sealable, chemical-resistant container (e.g., HDPE) for liquid waste | "HALOGENATED ORGANIC LIQUID WASTE" and list all chemical constituents and their approximate concentrations. |
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the disposal of solid this compound waste.
-
Container Preparation: Obtain a designated and properly labeled hazardous waste container for halogenated organic solids from your institution's EHS department.[6][9]
-
Waste Collection: Carefully transfer the solid waste into the designated container using appropriate tools (e.g., a spatula). Minimize the generation of dust.[1]
-
Container Sealing: Once waste is added, securely close the container to prevent any release of its contents.[9] Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.[9]
-
Labeling: Ensure the waste container is accurately and clearly labeled with its contents, including the full chemical name "this compound."[9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility, as per your institution's guidelines. This area should be secure and away from incompatible materials.
-
Disposal Request: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal company.[7]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Preferred Disposal Method: Incineration
For chlorinated organic compounds, high-temperature incineration is the preferred and most environmentally sound disposal method.[1][10][11] This process decomposes the compound into gaseous byproducts, which are then treated to prevent atmospheric pollution.[10]
Why Incineration?
-
Complete Destruction: High temperatures ensure the complete breakdown of the hazardous organic molecule.
-
Environmental Protection: Modern incinerators are equipped with scrubbers and other pollution control devices to neutralize acidic gases (like hydrogen chloride) and other harmful byproducts generated during combustion.[10][11]
-
Regulatory Compliance: This method aligns with the disposal requirements for hazardous chlorinated waste.
Landfilling of such organic residues is generally prohibited and considered an obsolete and environmentally damaging practice.[10]
Incompatible Materials
To prevent dangerous reactions, do not mix this compound waste with the following:
Always consult the Safety Data Sheet of any co-waste to verify compatibility.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. benchchem.com [benchchem.com]
- 4. capotchem.com [capotchem.com]
- 5. fishersci.com [fishersci.com]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. uakron.edu [uakron.edu]
- 9. ethz.ch [ethz.ch]
- 10. tandfonline.com [tandfonline.com]
- 11. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The consistent hazard profile of analogous compounds strongly indicates that 3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid should be treated as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation[2][3][4]. This guide is structured to provide you with the necessary procedural and step-by-step guidance to mitigate these risks effectively.
Hazard Assessment and Core Protective Measures
Based on the GHS classifications of similar compounds, we will operate under the assumption that this compound poses the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Therefore, a multi-layered approach to personal protection is paramount.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place to minimize exposure. Since this compound is a powder, the primary risk is the inhalation of airborne particles.
-
Fume Hood: All weighing and handling of this compound powder must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable. A fume hood will capture and exhaust any dust generated, preventing it from entering the laboratory atmosphere and your breathing zone.
-
Ventilated Enclosures: For weighing small quantities, a vented balance enclosure can be an effective alternative to a full fume hood, providing localized exhaust to contain any airborne powder.[6][7]
Personal Protective Equipment (PPE): The Essential Barrier
The following PPE is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. The high risk of serious eye irritation necessitates the full-coverage protection of goggles. A face shield provides an additional layer of protection against splashes. |
| Skin Protection | Nitrile gloves (minimum 5-mil thickness) and a fully-buttoned laboratory coat. | While specific glove compatibility data for this compound is unavailable, nitrile gloves offer good general resistance to a range of chemicals.[8][9][10] Thicker gloves provide better protection.[2] A lab coat will protect your skin from accidental contact. |
| Respiratory Protection | A NIOSH-approved N95 respirator may be necessary if engineering controls are not sufficient to control dust. | In situations where a fume hood or ventilated enclosure is not available or during a spill cleanup where dust may be generated, an N95 respirator will provide necessary respiratory protection.[6] |
Glove Selection and Use:
It is crucial to inspect gloves for any signs of degradation or perforation before each use.[11] Given the lack of specific breakthrough time data, a conservative approach is to change gloves immediately after any known contact with the compound and at regular intervals (e.g., every one to two hours) during prolonged handling.
Operational Plan: A Step-by-Step Workflow
This workflow is designed to minimize exposure at every stage of handling.
References
- 1. occupli.com [occupli.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. safety.duke.edu [safety.duke.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Engineering control - Wikipedia [en.wikipedia.org]
- 8. web.uri.edu [web.uri.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
